Product packaging for Mozavaptan(Cat. No.:CAS No. 137975-06-5)

Mozavaptan

Numéro de catalogue: B001181
Numéro CAS: 137975-06-5
Poids moléculaire: 427.5 g/mol
Clé InChI: WRNXUQJJCIZICJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mozavaptan is a member of benzamides. It has a role as an aquaretic.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2006.
aquaretic agent;  vasopressin V2 receptor antagonist;  structure given in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3O2 B001181 Mozavaptan CAS No. 137975-06-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[5-(dimethylamino)-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-19-9-4-5-10-22(19)26(31)28-21-16-14-20(15-17-21)27(32)30-18-8-13-24(29(2)3)23-11-6-7-12-25(23)30/h4-7,9-12,14-17,24H,8,13,18H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXUQJJCIZICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC(C4=CC=CC=C43)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057641
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137975-06-5
Record name Mozavaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mozavaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137975065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mozavaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOZAVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17OJ42922Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mozavaptan's Mechanism of Action in Renal Collecting Ducts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Mozavaptan, a selective vasopressin V2 receptor antagonist, within the principal cells of the renal collecting ducts. The document details the molecular signaling pathways, presents quantitative data from preclinical and clinical studies, outlines key experimental methodologies, and provides visual representations of the underlying processes.

Introduction: The Role of Vasopressin and the V2 Receptor in Renal Water Reabsorption

The posterior pituitary hormone, arginine vasopressin (AVP), is a key regulator of water homeostasis. In the kidneys, AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor located on the basolateral membrane of principal cells in the collecting ducts[1]. This binding initiates a signaling cascade that ultimately leads to the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine. In conditions of excessive AVP secretion or activity, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), this mechanism can lead to dilutional hyponatremia.

This compound: A Selective V2 Receptor Antagonist

This compound (also known as OPC-31260) is a nonpeptide, orally active, competitive antagonist of the V2 receptor[2]. Its therapeutic effect stems from its ability to selectively block the action of AVP at the V2R in the renal collecting ducts, promoting electrolyte-free water excretion, a process termed aquaresis[2].

Molecular Mechanism of Action

This compound competitively inhibits the binding of AVP to the V2R[2]. This antagonism prevents the AVP-induced conformational change in the receptor that would normally activate the associated heterotrimeric Gs protein. The subsequent lack of Gs protein activation leads to the inhibition of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP)[1].

The reduction in intracellular cAMP levels has a direct impact on the trafficking of aquaporin-2 (AQP2), the primary water channel in the apical membrane of principal cells. In the absence of a cAMP-mediated signal, Protein Kinase A (PKA) remains inactive and cannot phosphorylate AQP2 at key serine residues (e.g., Ser256). This phosphorylation is a critical step for the translocation of AQP2-containing vesicles from the cytoplasm to the apical plasma membrane.

By preventing AQP2 phosphorylation and subsequent membrane insertion, this compound effectively reduces the water permeability of the collecting duct epithelium. This leads to a decrease in water reabsorption and an increase in the excretion of solute-free water, resulting in a more dilute urine and a correction of plasma sodium levels in hyponatremic states.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the pharmacological and physiological effects of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorIC50 Value
Vasopressin V2 Receptor (V2R)1.4 x 10⁻⁸ M (14 nM)
Vasopressin V1 Receptor (V1R)1.2 x 10⁻⁶ M (1.2 µM)

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Preclinical Effects of this compound in Rats

ParameterVehicle ControlThis compound (1 mg, i.v.)Reference
Urine Output (ml/h) 0.6 ± 0.28.3 ± 1.0
Urine Osmolality (mosmol/kgH₂O) 659 ± 145177 ± 18

Data are presented as mean ± standard error. Intravenous (i.v.) administration.

Table 3: Clinical Efficacy of this compound in Patients with Ectopic ADH Syndrome

ParameterBaselineAfter 7 Days of this compound Treatmentp-valueReference
Serum Sodium (mEq/l) 122.8 ± 6.7133.3 ± 8.30.002

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of V2 receptor antagonists like this compound.

Vasopressin V2 Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the V2 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells engineered to express the human V2 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction containing the V2 receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a multi-well plate, add a fixed amount of the prepared cell membrane suspension to each well.

    • Add a fixed concentration of a radiolabeled V2 receptor ligand (e.g., [³H]-Arginine Vasopressin).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a separate set of wells will contain a high concentration of an unlabeled reference V2 receptor antagonist.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Quantification of Aquaporin-2 (AQP2) Membrane Translocation

Objective: To quantify the effect of a compound on the translocation of AQP2 to the apical membrane of renal collecting duct cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable renal collecting duct cell line (e.g., mpkCCD) that endogenously or exogenously expresses AQP2.

    • Treat the cells with a V2 receptor agonist (e.g., desmopressin) to stimulate AQP2 translocation, in the presence or absence of the test compound (this compound).

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody specific for AQP2.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Microscopy and Image Analysis:

    • Acquire images of the cells using a confocal or high-resolution fluorescence microscope.

    • Use image analysis software to quantify the fluorescence intensity of AQP2 at the plasma membrane versus the intracellular compartments. The ratio of membrane to intracellular fluorescence can be used as a measure of AQP2 translocation.

Measurement of Urine Osmolality and Free Water Clearance

Objective: To assess the in vivo effect of a compound on renal water excretion.

Methodology:

  • Animal Studies or Clinical Trials:

    • Administer the test compound (this compound) or a placebo to animal models or human subjects.

    • Collect urine samples at specified time points before and after drug administration.

    • Collect blood samples to measure plasma osmolality.

  • Urine and Plasma Analysis:

    • Measure the urine volume for each collection period.

    • Determine the osmolality of the urine and plasma samples using an osmometer, which typically measures freezing point depression.

  • Calculation of Free Water Clearance (CH₂O):

    • Calculate osmolar clearance (Cosm) using the formula: Cosm = (Uosm x V) / Posm, where Uosm is urine osmolality, V is urine flow rate, and Posm is plasma osmolality.

    • Calculate free water clearance using the formula: CH₂O = V - Cosm. A positive CH₂O indicates excretion of free water.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and the inhibitory effect of this compound.

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Basolateral Membrane cluster_intracellular Intracellular Space cluster_apical_membrane Apical Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_phosphorylated Phosphorylated AQP2 AQP2_vesicle->AQP2_phosphorylated AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_phosphorylated->AQP2_channel Translocates to Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: Vasopressin (AVP) signaling pathway in renal collecting duct principal cells.

Mozavaptan_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Basolateral Membrane cluster_intracellular Intracellular Space cluster_apical_membrane Apical Membrane AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binding Blocked This compound This compound This compound->V2R Competitively Binds Gs Gs Protein V2R->Gs Inhibition of Activation AC Adenylyl Cyclase Gs->AC Inhibition of Activation cAMP cAMP AC->cAMP cAMP Production Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA PKA Activation Blocked AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylation Blocked AQP2_translocation AQP2 Translocation AQP2_vesicle->AQP2_translocation Translocation to Apical Membrane Blocked Water_reabsorption Water Reabsorption AQP2_translocation->Water_reabsorption Water Reabsorption Decreased

Caption: Inhibitory mechanism of this compound on the vasopressin signaling pathway.

Conclusion

This compound exerts its aquaretic effect through the selective and competitive antagonism of the vasopressin V2 receptor in the renal collecting ducts. By inhibiting the AVP-induced signaling cascade, this compound prevents the translocation of AQP2 water channels to the apical membrane, thereby reducing water reabsorption and increasing free water excretion. This targeted mechanism of action makes this compound a promising therapeutic agent for the management of hyponatremia associated with conditions of excessive vasopressin activity. Further research focusing on the direct quantification of this compound's effect on AQP2 trafficking and long-term clinical outcomes will continue to refine our understanding of its therapeutic potential.

References

A Deep Dive into the Vasopressin V2 Receptor Selectivity of OPC-31260 (Mozavaptan)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the vasopressin V2 receptor selectivity of OPC-31260, also known as mozavaptan. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of this selective V2 receptor antagonist.

Core Compound: OPC-31260 (this compound)

OPC-31260 is a nonpeptide, orally active vasopressin V2 receptor antagonist.[1][2] Its development marked a significant step in understanding the physiological and pathophysiological roles of arginine vasopressin (AVP).[1] As a benzazepine derivative, OPC-31260 competitively inhibits the binding of AVP to the V2 receptor, leading to aquaresis—the excretion of free water without a significant loss of electrolytes.[2][3] This selective action makes it a valuable tool in studying the AVP system and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

Quantitative Analysis of Receptor Binding Affinity

The selectivity of OPC-31260 for the vasopressin V2 receptor over the V1a receptor is a key feature of its pharmacological profile. This selectivity has been quantified through various in vitro binding assays, primarily using rat liver and kidney membranes, which are rich in V1a and V2 receptors, respectively, as well as in cell lines expressing the human V2 receptor.

Parameter V2 Receptor V1a Receptor Selectivity Ratio (V1a/V2) Species/System Reference
IC₅₀ 14 nM1,200 nM (1.2 µM)~85-foldRat (Kidney/Liver)
IC₅₀ 20 ± 2 nM500 ± 30 nM25-foldRat (Kidney/Liver)
IC₅₀ 14 ± 0.2 nM1,200 ± 200 nM (1.2 ± 0.2 µM)~86-foldRat (Kidney/Liver)
Kᵢ 9.42 nM--Human (HeLa cells)

Table 1: In Vitro Binding Affinity of OPC-31260 for Vasopressin Receptors. This table summarizes the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) values of OPC-31260 for the vasopressin V2 and V1a receptors. The data clearly demonstrates the compound's higher affinity for the V2 receptor.

Functional Activity: Aquaretic Effects

The antagonistic activity of OPC-31260 at the V2 receptor translates into potent aquaretic effects in vivo. Studies in rats have consistently shown that both oral and intravenous administration of OPC-31260 leads to a dose-dependent increase in urine volume and a decrease in urine osmolality. This effect is achieved without causing significant changes in the excretion of sodium and other electrolytes, which is a hallmark of V2 receptor-mediated aquaresis. Importantly, OPC-31260 does not exhibit partial agonist activity at the V2 receptor.

Dose and Route Effect on Urine Volume Effect on Urine Osmolality Species Reference
1-30 mg/kg (oral)Dose-dependent increaseDose-dependent decreaseConscious Rats
10-100 µg/kg (i.v.)Inhibition of AVP-induced antidiuresis-Anesthetized Rats
1 mg/kg (i.v.)IncreaseDecreaseHydropenic Humans

Table 2: In Vivo Aquaretic Effects of OPC-31260. This table highlights the functional consequences of V2 receptor antagonism by OPC-31260 in both animal models and humans, demonstrating its ability to promote free water excretion.

Pharmacokinetics

OPC-31260 is orally bioavailable. Following administration, it is metabolized in the liver and its metabolites are excreted by the kidneys. The pharmacokinetic profile of this compound ensures that it effectively reaches the renal V2 receptors to exert its therapeutic effects.

Experimental Methodologies

The following sections detail the typical experimental protocols used to characterize the V2 receptor selectivity of OPC-31260.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to its receptor.

Objective: To determine the IC₅₀ and Kᵢ values of OPC-31260 for the vasopressin V1a and V2 receptors.

Materials:

  • Membrane Preparations: Plasma membranes from rat liver (for V1a receptors) and rat kidney medulla (for V2 receptors) or from cells engineered to express the human V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP) or a selective V2 antagonist radioligand like [³H]desGly-NH₂(⁹)[d(CH₂)₅, D-Ile²,Ile⁴]AVP.

  • Test Compound: OPC-31260 (this compound).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled AVP (e.g., 1 µM).

    • Competition: Membrane preparation, radioligand, and varying concentrations of OPC-31260.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of OPC-31260 to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), the second messenger for the V2 receptor.

Objective: To determine the functional antagonist potency of OPC-31260 at the V2 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

  • Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (B549326) (dDAVP).

  • Test Compound: OPC-31260 (this compound).

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell Culture Reagents.

Protocol:

  • Cell Culture: Culture the V2 receptor-expressing cells to an appropriate confluency in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of OPC-31260 in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the V2 receptor agonist (typically the EC₈₀ concentration) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of OPC-31260 to determine its IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates OPC31260 OPC-31260 OPC31260->V2R Competitively Blocks G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_membrane AQP2 in Apical Membrane AQP2_vesicle->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Increases

Caption: Vasopressin V2 Receptor Signaling Pathway and the antagonistic action of OPC-31260.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition with OPC-31260 prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: A generalized workflow for a competitive radioligand binding assay.

Conclusion

OPC-31260 (this compound) is a potent and selective vasopressin V2 receptor antagonist. Its high affinity for the V2 receptor, coupled with its oral bioavailability and demonstrated aquaretic effects, underscores its significance as a pharmacological tool and its potential as a therapeutic agent for managing water-retention disorders. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

In Vitro Characterization of Mozavaptan Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Mozavaptan's binding affinity, a critical aspect of its pharmacological profile. This compound (OPC-31260) is a potent and selective non-peptide antagonist of the vasopressin V2 receptor, a key player in regulating water reabsorption in the kidneys. Understanding its binding characteristics is fundamental for researchers and professionals involved in drug development for conditions such as hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

Core Principles of this compound's Action

This compound functions as a competitive antagonist at vasopressin receptors, with a pronounced selectivity for the V2 subtype over the V1 subtype.[1][2][3] This competitive binding action means that this compound reversibly binds to the same site as the endogenous ligand, arginine vasopressin (AVP), thereby inhibiting the downstream signaling cascade that AVP would normally initiate.[1][4] The primary therapeutic effect of this compound stems from its antagonism of the V2 receptor in the renal collecting ducts, leading to an increase in free water excretion (aquaresis).

Quantitative Binding Affinity Data

The binding affinity of this compound for vasopressin V1 and V2 receptors has been quantified using in vitro radioligand binding assays. The data consistently demonstrates this compound's high affinity and selectivity for the V2 receptor.

CompoundReceptorParameterValueSpeciesSource
This compound (OPC-31260)Vasopressin V2IC5014 nMRat
This compound (OPC-31260)Vasopressin V1IC501.2 µMRat
[3H]-AVPVasopressin V2Kd1.38 nMRat
[3H]-AVPVasopressin V1Kd1.1 nMRat

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Kd: The equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Vasopressin V2 Receptor Signaling Pathway

The vasopressin V2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, thereby increasing water reabsorption. This compound competitively antagonizes this pathway.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP (Arginine Vasopressin) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->V2R Competitively Antagonizes Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates AQP2_Membrane AQP2 Insertion AQP2_Vesicle->AQP2_Membrane Translocation

Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

The characterization of this compound's binding affinity is primarily achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.

Membrane Preparation from V2 Receptor-Expressing Tissues or Cells

A crucial first step is the preparation of membranes containing the vasopressin V2 receptor. This can be from tissues known to express the receptor, such as the kidney, or from cell lines engineered to express the human V2 receptor.

Materials:

  • V2 receptor-expressing tissue (e.g., rat kidney) or cells.

  • Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

  • Homogenizer.

  • High-speed centrifuge.

Protocol:

  • Homogenize the tissue or cells in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in cryoprotectant buffer, aliquot, and store at -80°C until use.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay

This assay is used to determine the IC50 of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

  • V2 receptor membrane preparation.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Unlabeled AVP (for determining non-specific binding).

  • This compound (or other test compounds) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Vacuum filtration manifold.

  • Scintillation cocktail and counter.

Experimental Workflow:

Competitive_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Preparation - Radioligand ([3H]-AVP) - this compound Dilutions - Assay Buffer Start->Prepare_Reagents Incubation Incubate Components: - Membranes - [3H]-AVP (fixed concentration) - this compound (varying concentrations) Prepare_Reagents->Incubation Separation Separate Bound from Free Ligand (Vacuum Filtration) Incubation->Separation Counting Quantify Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Determine IC50 Counting->Analysis End End Analysis->End Saturation_Binding_Logic Total_Binding Total Binding Specific_Binding Specific Binding Total_Binding->Specific_Binding = Non_Specific_Binding Non-Specific Binding (in presence of excess unlabeled ligand) Specific_Binding->Non_Specific_Binding -

References

The Pharmacodynamics of Mozavaptan in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist. The information is compiled from various scientific sources to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a nonpeptide, orally active, and competitive antagonist of the arginine vasopressin (AVP) receptor 2 (V2R).[1][2] The V2R is a G-protein coupled receptor (GPCR) primarily located in the renal collecting ducts.[3][4] The binding of AVP to V2R initiates a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells.[5] This process increases water reabsorption from the urine back into the bloodstream, thus concentrating the urine and reducing water excretion.

This compound selectively blocks the V2R, thereby inhibiting the effects of AVP. This antagonism prevents the AVP-induced signaling cascade, leading to a decrease in AQP2 translocation to the cell membrane. The result is an increase in free water excretion (aquaresis) without a significant loss of electrolytes, a process that can help normalize serum sodium levels in conditions of hyponatremia.

Signaling Pathway of Vasopressin V2 Receptor and this compound's Point of Intervention

V2R_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicles PKA->AQP2_vesicle Phosphorylates Membrane Apical Membrane AQP2_vesicle->Membrane Translocates to AQP2_channel Aquaporin-2 (AQP2) Water Channel Blood Blood AQP2_channel->Blood Water Membrane->AQP2_channel Inserts Water_reabsorption Water Reabsorption Lumen Collecting Duct Lumen (Urine) Lumen->AQP2_channel Water

Caption: V2R signaling pathway and this compound's inhibitory action.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity and Potency
ParameterReceptorSpeciesValueReference(s)
IC₅₀ V2-14 nM
IC₅₀ V1-1.2 µM
Selectivity Ratio (V1/V2) --~85-fold
Kᵢ V2 (Human)Human8.03 (-log[M])
Kᵢ V1b (Human)Human4.80 (-log[M])
Kᵢ Oxytocin (Human)Human6.18 (-log[M])
Kd for [³H]-AVP V1 (Rat Liver)Rat1.1 nM
Kd for [³H]-AVP V2 (Rat Kidney)Rat1.38 nM
Table 2: In Vivo Aquaretic Effects in Rats
Animal ModelAdministrationDose RangePrimary EffectsReference(s)
Normal Conscious RatsOral1 - 30 mg/kgDose-dependent increase in urine flow and decrease in urine osmolality.
Water-loaded, Alcohol-anesthetized RatsIntravenous10 - 100 µg/kgDose-dependent inhibition of the antidiuretic action of exogenously administered AVP.

Experimental Protocols

This section details the methodologies for key preclinical pharmacodynamic experiments.

In Vitro Radioligand Binding Assay

This protocol outlines the determination of this compound's binding affinity for vasopressin V1 and V2 receptors using a competitive radioligand binding assay.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents prep_membranes 1. Prepare Cell Membranes (e.g., from rat liver for V1R, rat kidney for V2R) start->prep_membranes prep_radioligand 2. Prepare Radioligand (e.g., [³H]-AVP) start->prep_radioligand prep_competitor 3. Prepare Competitor (Varying concentrations of this compound) start->prep_competitor incubation 4. Incubation (Membranes + Radioligand + Competitor) prep_membranes->incubation prep_radioligand->incubation prep_competitor->incubation filtration 5. Filtration (Separate bound from free radioligand) incubation->filtration counting 6. Scintillation Counting (Measure radioactivity of bound ligand) filtration->counting analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ values) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Tissues (e.g., rat liver for V1 receptors, rat kidney for V2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove large debris.

    • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

    • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the membrane preparation, a solution of the radioligand (e.g., [³H]-Arginine Vasopressin), and varying concentrations of the competitor, this compound.

    • For determining total binding, the competitor is replaced with buffer. For non-specific binding, a high concentration of unlabeled AVP is used.

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound.

    • The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Aquaretic Effect in Conscious Rats

This protocol describes the evaluation of the aquaretic effects of orally administered this compound in normal, conscious rats.

Experimental Workflow: In Vivo Aquaretic Study

InVivo_Aquaretic_Workflow start Start: Acclimatize Rats water_load 1. Water Load (Oral administration of water) start->water_load drug_admin 2. Drug Administration (Oral gavage of this compound or vehicle) water_load->drug_admin urine_collection 3. Urine Collection (Metabolic cages over a set time period) drug_admin->urine_collection measurements 4. Measurements (Urine volume and osmolality) urine_collection->measurements analysis 5. Data Analysis (Compare drug-treated vs. vehicle groups) measurements->analysis end End: Determine Aquaretic Effect analysis->end

Caption: Workflow for an in vivo aquaretic study in rats.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley or Wistar rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Experimental Procedure:

    • The rats are typically fasted overnight with free access to water.

    • On the day of the experiment, a water load (e.g., 20-30 mL/kg) is administered orally to ensure adequate hydration and urine flow.

    • This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered orally at various doses (e.g., 1, 3, 10, 30 mg/kg). A control group receives the vehicle alone.

    • The animals are then placed in individual metabolic cages for urine collection over a specified period (e.g., 4-8 hours).

  • Sample Collection and Analysis:

    • Urine is collected, and the total volume is measured for each animal.

    • Urine osmolality is determined using a freezing-point osmometer.

  • Data Analysis:

    • The urine volume and osmolality of the this compound-treated groups are compared to the vehicle-treated control group.

    • Dose-response curves can be generated to evaluate the potency and efficacy of this compound's aquaretic effect.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and selective antagonism of the vasopressin V2 receptor. In vitro studies confirm its high binding affinity for the V2 receptor, while in vivo models in rats have established its dose-dependent aquaretic effects. These findings from preclinical models have provided a strong foundation for the clinical development of this compound for the treatment of hyponatremia and other conditions associated with inappropriate water retention. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on vasopressin receptor antagonists and related areas of drug discovery.

References

Mozavaptan's Attenuation of Vasopressin-Induced Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which Mozavaptan, a selective vasopressin V2 receptor antagonist, modulates vasopressin-induced cell signaling pathways. The content herein is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's pharmacological action. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling cascades and experimental workflows.

Introduction to this compound and Vasopressin Signaling

Arginine vasopressin (AVP), a neurohypophysial hormone, plays a critical role in maintaining water and electrolyte homeostasis. Its physiological effects are primarily mediated through the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed in the principal cells of the kidney's collecting ducts.[1] Activation of the V2R by vasopressin initiates a signaling cascade that leads to increased water reabsorption from the urine.

This compound (also known as OPC-31260) is a non-peptide, orally active, and selective antagonist of the vasopressin V2 receptor.[2] By competitively inhibiting the binding of vasopressin to the V2R, this compound effectively blocks the downstream signaling events, leading to aquaresis—the excretion of electrolyte-free water.[2] This mechanism of action makes this compound a therapeutic agent for conditions characterized by fluid retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH).

Quantitative Data on this compound's Efficacy

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional inhibition of the vasopressin V2 receptor.

Parameter Value Receptor Assay Conditions Reference
IC50 14 nMHuman V2Competitive binding assay with [3H]AVP in CHO cells.[2]
IC50 1.2 µMHuman V1aCompetitive binding assay with [3H]AVP.[2]
Ki 2.8 ± 0.1 nMHuman V2Radioligand binding assay.

Table 1: In Vitro Binding Affinity of this compound for Vasopressin Receptors.

Parameter Value Effect Assay Conditions Reference
IC50 12.0 ± 2.0 nMInhibition of vasopressin-induced cAMP productioncAMP assay in cells expressing V2R.

Table 2: Functional Inhibitory Activity of this compound.

Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action

The binding of vasopressin to the V2 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, subsequently activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, most notably the Aquaporin-2 (AQP2) water channel. Phosphorylation of AQP2 at key serine residues (S256, S264, and S269) promotes its translocation from intracellular vesicles to the apical membrane of the collecting duct cells. This insertion of AQP2 channels increases the water permeability of the membrane, facilitating water reabsorption.

This compound exerts its effect by competitively binding to the V2 receptor, thereby preventing vasopressin from initiating this signaling cascade. This blockade leads to a reduction in intracellular cAMP levels and a subsequent decrease in PKA activity and AQP2 phosphorylation and translocation.

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R This compound This compound This compound->V2R [Blocks] Gs Gs Protein (α, β, γ) V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active AQP2_vesicle AQP2 Vesicle PKA_active->AQP2_vesicle Phosphorylates AQP2_phosphorylated Phosphorylated AQP2 (pS256, pS264, pS269) AQP2_vesicle->AQP2_phosphorylated Translocation Translocation to Apical Membrane AQP2_phosphorylated->Translocation Experimental_Workflow_cAMP_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed CHO-V2R cells in 96-well plate Grow_Cells Grow to confluency Seed_Cells->Grow_Cells Add_PDEi Add PDE inhibitor (IBMX) Grow_Cells->Add_PDEi Add_this compound Add varying concentrations of this compound Add_PDEi->Add_this compound Add_AVP Stimulate with Vasopressin (AVP) Add_this compound->Add_AVP Lyse_Cells Lyse cells Add_AVP->Lyse_Cells Measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Data_Analysis Data Analysis: Dose-response curve & IC50 Measure_cAMP->Data_Analysis

References

Exploratory Studies of Mozavaptan in Novel Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory preclinical studies of Mozavaptan (OPC-31260), a selective vasopressin V2 receptor antagonist. The document details its mechanism of action, experimental protocols, and quantitative outcomes in key disease models, offering valuable insights for researchers and professionals in drug development.

Core Mechanism of Action

This compound is a nonpeptide, orally active and competitive antagonist of the arginine vasopressin (AVP) V2 receptor.[1][2] It exhibits high selectivity for the V2 receptor over the V1 receptor.[2] The primary therapeutic action of this compound stems from its ability to inhibit the binding of AVP to V2 receptors in the renal collecting ducts.[3] This antagonism blocks the AVP-induced signaling cascade that leads to water reabsorption, resulting in aquaresis – the excretion of electrolyte-free water.[4] This action helps to increase serum sodium concentrations in cases of hyponatremia.

Signaling Pathway

The binding of arginine vasopressin to the V2 receptor on the basolateral membrane of renal collecting duct principal cells initiates a Gs protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane. The insertion of AQP2 into the apical membrane increases water permeability, leading to water reabsorption from the tubular fluid into the bloodstream. This compound, by blocking the initial binding of AVP to the V2 receptor, inhibits this entire pathway, thereby preventing water reabsorption and promoting diuresis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Antagonizes AC Adenylyl Cyclase cAMP Cyclic AMP (cAMP) AC->cAMP Generates Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2 Vesicle PKA->AQP2_Vesicle Phosphorylates & Promotes Translocation AQP2_Membrane AQP2 Channel (Apical Membrane) AQP2_Vesicle->AQP2_Membrane Inserts into Water_Reabsorption Water Reabsorption AQP2_Membrane->Water_Reabsorption Enables G Start Start of Experiment Induction Induce SIADH: dDAVP Infusion (5 ng/hr) + Liquid Diet (40 ml/day) Start->Induction Hyponatremia Hyponatremia Established (within 48 hours) Induction->Hyponatremia Treatment Treatment Period (Day 7-13): This compound (5 mg/kg/day, oral) or Vehicle Hyponatremia->Treatment Monitoring Continuous Monitoring: Serum Na+, Serum Osmolality, Urine Volume, Urine Osmolality Treatment->Monitoring Endpoint End of Experiment (Day 14) Monitoring->Endpoint

References

Beyond the V2 Receptor: An In-depth Technical Guide to the Off-Target Molecular Interactions of Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan (also known as OPC-31260) is a potent and selective non-peptide antagonist of the vasopressin V2 receptor.[1][2] Its primary clinical application, approved in Japan, is for the treatment of hyponatremia associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[3][4] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits arginine vasopressin (AVP)-mediated water reabsorption, leading to aquaresis—the excretion of electrolyte-free water.[1] While its efficacy is primarily attributed to its high affinity for the V2 receptor, a comprehensive understanding of its molecular interactions beyond this primary target is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known off-target molecular interactions of this compound, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways.

Off-Target Binding Profile of this compound

While a comprehensive, publicly available broad-panel safety pharmacology screen (e.g., a CEREP panel) for this compound was not identified in the reviewed literature, targeted binding studies have characterized its affinity for other receptors within the vasopressin/oxytocin (B344502) family. The most significant off-target interactions are with the vasopressin V1a receptor and the oxytocin receptor.

Quantitative Binding Affinity Data

The binding affinities of this compound for its primary target (V2 receptor) and its known off-targets (V1a and oxytocin receptors) have been determined through competitive radioligand binding assays. The data, summarized in the table below, highlight the selectivity of this compound for the V2 receptor.

Target ReceptorLigandAssay TypeSpeciesTissue/Cell LineIC50 (nM)Ki (nM)Selectivity Ratio (V1a/V2)Reference
Vasopressin V2 [3H]-AVPRadioligand BindingRatKidney Membranes14-~85-fold
Vasopressin V2 [3H]-AVPRadioligand BindingHumanHeLa Cells-9.42-
Vasopressin V1a [3H]-AVPRadioligand BindingRatLiver Membranes1200--
Oxytocin -Radioligand Binding---660-

Note: The selectivity ratio is calculated from the IC50 values.

Signaling Pathways of Off-Target Receptors

Understanding the signaling pathways associated with the off-target receptors is essential for predicting the potential physiological consequences of this compound's interaction with them. Both the vasopressin V1a and oxytocin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.

Vasopressin V1a Receptor Signaling

Activation of the V1a receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to an increase in intracellular calcium. This is a key mechanism in mediating physiological responses such as vasoconstriction, glycogenolysis, and platelet aggregation. The binding of this compound to the V1a receptor, albeit at a lower affinity than to the V2 receptor, suggests a potential for competitive antagonism of these AVP-mediated effects.

V1a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP AVP V1aR V1a Receptor AVP->V1aR This compound This compound This compound->V1aR Antagonism Gq11 Gq/11 V1aR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release ER->Ca2_release Opens Ca²⁺ channels Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2_release->Cellular_Response Increased Intracellular Ca²⁺ PKC->Cellular_Response Phosphorylation of target proteins Oxytocin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR This compound This compound This compound->OTR Potential Antagonism Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release SR->Ca2_release Opens Ca²⁺ channels Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2_release->Cellular_Response Increased Intracellular Ca²⁺ PKC->Cellular_Response Phosphorylation of target proteins Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Ligands, Membranes) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Total, Non-specific, and Competition Wells) prepare_reagents->plate_setup add_this compound Add Serial Dilutions of this compound (Competition Wells) plate_setup->add_this compound add_radioligand Add [³H]-AVP to All Wells add_this compound->add_radioligand add_membranes Add Membrane Preparations (Liver for V1a, Kidney for V2) add_radioligand->add_membranes incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry_and_count Dry Filters and Add Scintillation Cocktail wash->dry_and_count measure Measure Radioactivity (Scintillation Counter) dry_and_count->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end Calcium_Flux_Workflow start Start seed_cells Seed V1a-expressing Cells in a 96-well Plate start->seed_cells load_dye Load Cells with a Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells add_this compound Add this compound at Varying Concentrations wash_cells->add_this compound incubate_this compound Incubate with this compound add_this compound->incubate_this compound measure_baseline Measure Baseline Fluorescence incubate_this compound->measure_baseline add_avp Inject AVP to Stimulate Calcium Release measure_baseline->add_avp measure_response Measure Fluorescence Change (Calcium Flux) add_avp->measure_response analyze Data Analysis (Determine IC50) measure_response->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan (OPC-31260) is a potent and selective nonpeptide antagonist of the vasopressin V2 receptor (V2R).[1][2] It competitively inhibits the binding of arginine vasopressin (AVP), thereby blocking the downstream signaling cascade that regulates water reabsorption in the kidneys.[1][3] The V2 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gαs protein.[4] Activation of the V2R by AVP stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates Aquaporin-2 (AQP2) water channels, promoting their translocation from intracellular vesicles to the apical membrane of collecting duct cells. This process increases water permeability and reabsorption. This compound, by blocking this pathway, induces aquaresis, the excretion of free water, making it a valuable tool for studying water balance disorders and a potential therapeutic agent for conditions like hyponatremia and heart failure.

This document provides detailed protocols for in vitro cell-based assays to characterize the pharmacological effects of this compound, specifically focusing on its ability to inhibit AVP-induced cAMP production and AQP2 translocation in a renal cell line.

Signaling Pathway

The signaling pathway initiated by the activation of the vasopressin V2 receptor is a critical mechanism for regulating water homeostasis. The following diagram illustrates the key steps in this cascade and the point of intervention for this compound.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds and Activates This compound This compound This compound->V2R Competitively Inhibits Gs Gαs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 AQP2_membrane AQP2 Translocation to Apical Membrane AQP2_vesicle->AQP2_membrane Promotes Translocation Water_Reabsorption Increased Water Reabsorption AQP2_membrane->Water_Reabsorption Leads to

Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

Cell Culture

Madin-Darby Canine Kidney (MDCK) cells, which are known to respond to vasopressin, are a suitable cell line for these assays.

Materials:

  • MDCK cells

  • Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture MDCK cells in MEM supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

Assay 1: Inhibition of AVP-Induced cAMP Production

This assay quantifies the ability of this compound to antagonize the AVP-induced increase in intracellular cAMP levels.

Materials:

  • MDCK cells

  • Serum-free MEM

  • Arginine Vasopressin (AVP)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free MEM and incubate for 2-4 hours.

  • Compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in serum-free MEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Pre-incubate the cells with the this compound dilutions for 30 minutes at 37°C.

  • AVP Stimulation:

    • Prepare a solution of AVP in serum-free MEM. The final concentration should be the EC80 (the concentration that elicits 80% of the maximal cAMP response), which should be determined in a preliminary experiment. A typical starting concentration is 10 nM.

    • Add the AVP solution to the wells containing the this compound dilutions and incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the AVP-induced cAMP production.

Assay 2: Inhibition of AVP-Induced Aquaporin-2 Translocation

This immunofluorescence-based assay visualizes and quantifies the effect of this compound on the AVP-stimulated translocation of AQP2 to the plasma membrane.

Materials:

  • MDCK cells cultured on glass coverslips or in imaging-compatible plates

  • Serum-free MEM

  • Arginine Vasopressin (AVP)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against AQP2

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed MDCK cells on glass coverslips in a 24-well plate and grow to confluency.

    • Serum-starve the cells for 2-4 hours.

    • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

    • Stimulate the cells with AVP (e.g., 10 nM) for 30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-AQP2 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

    • Quantify AQP2 translocation by measuring the fluorescence intensity at the apical membrane versus the cytoplasm. This can be done using image analysis software by defining regions of interest.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described above.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay1 Assay 1: cAMP Measurement cluster_assay2 Assay 2: AQP2 Translocation start Start culture Culture MDCK Cells start->culture seed Seed Cells into 96-well or 24-well plates culture->seed starve Serum Starve Cells seed->starve pre_incubate Pre-incubate with This compound starve->pre_incubate stimulate Stimulate with AVP pre_incubate->stimulate lyse_cAMP Lyse Cells stimulate->lyse_cAMP fix_perm Fix and Permeabilize Cells stimulate->fix_perm measure_cAMP Measure cAMP Levels lyse_cAMP->measure_cAMP analyze_cAMP Analyze Data (IC50) measure_cAMP->analyze_cAMP end End analyze_cAMP->end stain Immunofluorescent Staining (AQP2, DAPI) fix_perm->stain image Fluorescence Microscopy stain->image quantify_AQP2 Quantify AQP2 Translocation image->quantify_AQP2 quantify_AQP2->end

Caption: General experimental workflow for this compound cell-based assays.

Data Presentation

The following tables present representative data from the described assays.

Table 1: Inhibition of AVP-Induced cAMP Production by this compound
This compound Concentration (nM)AVP-Induced cAMP Production (% of Control)Standard Deviation
0100.0± 5.2
0.198.2± 4.8
185.1± 6.1
1052.3± 3.9
10015.8± 2.5
10005.1± 1.8
IC50 14 nM

This data is representative and illustrates the expected dose-dependent inhibition of AVP-induced cAMP production by this compound. The IC50 value is based on published literature.

Table 2: Effect of this compound on AVP-Induced AQP2 Translocation
Treatment% of Cells with Apical AQP2 StainingStandard Deviation
Vehicle Control8.5± 2.1
AVP (10 nM)75.2± 6.3
AVP (10 nM) + this compound (10 nM)42.1± 5.5
AVP (10 nM) + this compound (100 nM)15.8± 3.7
AVP (10 nM) + this compound (1000 nM)9.3± 2.8

This data is representative and demonstrates the expected inhibitory effect of this compound on the translocation of AQP2 to the apical membrane in response to AVP stimulation.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the in vitro pharmacological profile of this compound. By measuring its impact on both a key second messenger (cAMP) and a critical downstream physiological event (AQP2 translocation), researchers can gain a comprehensive understanding of its mechanism of action as a vasopressin V2 receptor antagonist. These assays are essential tools for the discovery and development of new therapeutics targeting the vasopressin system.

References

Application Note: Quantification of Mozavaptan in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective HPLC-MS/MS method for the quantification of Mozavaptan in plasma. The described method is ideal for pharmacokinetic studies and other drug development applications requiring accurate measurement of this compound concentrations in a biological matrix. The protocol outlines a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are detailed to facilitate method implementation.

Introduction

This compound is a non-peptide vasopressin V2 receptor antagonist.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic assessments and clinical monitoring. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] This document provides a detailed protocol for the determination of this compound in plasma using a validated UPLC-MS/MS method.[1][3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Carbamazepine (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (Ultrapure)

  • Control plasma (species-specific, e.g., rat or human)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Acquity UPLC BEH™ C18 (or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Carbamazepine (IS) in acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Carbamazepine stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for sample preparation.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (Carbamazepine in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis of this compound.

Table 1: HPLC/UPLC Conditions

ParameterValue
Column Acquity UPLC BEH™ C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 10 mM Ammonium Acetate BufferB: 0.1% Formic Acid in Acetonitrile
Gradient 30:70 (A:B) v/v
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3 minutes

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 428.16119.030.13025
Carbamazepine (IS) 237.06179.100.13520

Method Validation

A full validation of this method should be performed according to the US FDA guidelines on bioanalytical method validation. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterRecommended Criteria
Linearity Calibration curve with at least 6 non-zero standards, r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy and Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible recovery for the analyte and IS
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Freeze-thaw, short-term, long-term, and post-preparative stability assessed

Data Analysis

Quantification is performed by calculating the peak area ratio of this compound to the internal standard (Carbamazepine). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²). The concentrations of this compound in the QC and unknown samples are then determined from this calibration curve.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard (Carbamazepine in ACN, 200 µL) plasma->is_addition vortex Vortex (1 min) is_addition->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (Acquity UPLC BEH C18) supernatant->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration Acquire Data calibration Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The simple sample preparation and rapid analysis time make this method suitable for high-throughput applications in drug development and clinical research. Proper method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols for Mozavaptan Administration in Mouse Models of Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. A key signaling molecule implicated in cystogenesis is cyclic adenosine (B11128) monophosphate (cAMP).[1] The vasopressin V2 receptor (V2R) plays a crucial role in cAMP production in renal collecting duct cells.[2] Mozavaptan (also known as OPC-31260) is a selective V2R antagonist that competitively inhibits the binding of vasopressin, thereby reducing intracellular cAMP levels.[2][3] This mechanism has shown therapeutic potential in slowing cyst growth in various preclinical models of polycystic kidney disease (PKD).[3]

These application notes provide a comprehensive overview of the administration of this compound in mouse models of PKD, including detailed protocols, quantitative data from preclinical studies, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several mouse and rat models of PKD. The following tables summarize the quantitative outcomes from key studies.

Table 1: Efficacy of this compound in a Tamoxifen-Inducible Pkd1-Deletion Mouse Model

Treatment GroupDurationKidney Weight (g)Cyst Ratio (%)
Untreated Control3 weeks0.4525
This compound (0.1% in chow) 3 weeks 0.33 18
Untreated Control6 weeks0.6627
This compound (0.1% in chow) 6 weeks 0.55 24

This study highlights that early intervention with this compound shows a more significant therapeutic effect.

Table 2: Efficacy of Long-Term (8-week) this compound Treatment in PCK Rats

Treatment GroupKidney Weight (% of body weight)Cyst Number (per field)BUN (mg/dL)Creatinine (B1669602) (mg/dL)Water Consumption (mL/rat/day)
Vehicle1.05 ± 0.0239.2 ± 0.7114.9 ± 0.510.63 ± 0.0542.96 ± 1.96
This compound (0.1% in chow) 1.12 ± 0.04 12.1 ± 1.4 16.2 ± 0.39 0.71 ± 0.03 63.88 ± 0.56

Note: In this particular study with established disease, this compound did not show a reduction in kidney weight or cyst number and was associated with an increase in creatinine and water consumption. This underscores the importance of the timing of treatment initiation.

Table 3: Effects of this compound in the Pkd2WS25/- Mouse Model of ADPKD

Treatment GroupDurationKey Outcomes
This compound (in diet) 3 to 16 weeks of age Reduced renal cAMP accumulation, kidney weight, plasma BUN, renal cyst and fibrosis volumes, and mitotic and apoptotic indices. Kidney weights were similar to wild-type, indicating prevention of renal enlargement.

Signaling Pathways and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway in PKD

This compound acts by blocking the vasopressin V2 receptor, which is a G-protein coupled receptor. In PKD, dysfunction of polycystin-1 (PC1) or polycystin-2 (PC2) leads to decreased intracellular calcium, which in turn sensitizes adenylyl cyclase to stimulation, leading to elevated cAMP levels. This increase in cAMP drives cell proliferation and fluid secretion, contributing to cyst growth. The diagram below illustrates this pathway and the point of intervention for this compound.

V2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular V2R Vasopressin V2 Receptor (V2R) Gs Gs V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Vasopressin Vasopressin Vasopressin->V2R Binds & Activates This compound This compound This compound->V2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Fluid_Secretion Fluid Secretion (CFTR) PKA->Fluid_Secretion Promotes Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth

Caption: V2R signaling pathway in PKD and this compound's mechanism of action.

Crosstalk with other Signaling Pathways in PKD

The cAMP/PKA pathway does not act in isolation. It has significant crosstalk with other signaling pathways implicated in PKD, such as the mTOR and ERK pathways, which are also involved in cell proliferation and growth.

Pathway_Crosstalk cAMP_PKA cAMP/PKA Pathway mTOR mTOR Pathway cAMP_PKA->mTOR Crosstalk ERK ERK/MAPK Pathway cAMP_PKA->ERK Crosstalk Cell_Proliferation Cell Proliferation cAMP_PKA->Cell_Proliferation Fluid_Secretion Fluid Secretion cAMP_PKA->Fluid_Secretion mTOR->Cell_Proliferation ERK->Cell_Proliferation Cyst_Growth Cyst Growth Cell_Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth Experimental_Workflow cluster_setup Model Generation & Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Model_Induction Induce Pkd1 Deletion (e.g., with Tamoxifen) Group_Allocation Allocate Mice to Control & Treatment Groups Model_Induction->Group_Allocation Treatment_Admin Administer this compound in Medicated Chow Group_Allocation->Treatment_Admin Monitor_Health Monitor Body Weight & General Health Treatment_Admin->Monitor_Health Monitor_Water Measure Water Intake & Urine Output Treatment_Admin->Monitor_Water Sacrifice Euthanize Mice at Predefined Endpoint Monitor_Health->Sacrifice Monitor_Water->Sacrifice Tissue_Collection Collect Kidneys & Blood Sacrifice->Tissue_Collection Kidney_Analysis Measure Kidney Weight & Image for Histology Tissue_Collection->Kidney_Analysis Blood_Analysis Analyze Blood for BUN & Creatinine Tissue_Collection->Blood_Analysis Histo_Analysis Histological Staining (H&E) & Cyst Index Calculation Kidney_Analysis->Histo_Analysis Data_Analysis Statistical Analysis of All Data Blood_Analysis->Data_Analysis Histo_Analysis->Data_Analysis

References

Application Notes and Protocols for Mozavaptan in a Hyponatremia Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for utilizing Mozavaptan, a selective vasopressin V2 receptor antagonist, in a rat model of hyponatremia induced by the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

Introduction

This compound (also known as OPC-31260) is a potent and selective, orally active nonpeptide vasopressin V2 receptor antagonist.[1][2] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP).[2] This antagonism prevents the downstream signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, thereby promoting electrolyte-free water excretion (aquaresis) and increasing serum sodium concentrations.[3] These characteristics make this compound a valuable tool for studying and treating euvolemic and hypervolemic hyponatremia.

Dosing Regimen of this compound in a Rat Model of SIADH

The following table summarizes the effective dosing regimens of this compound (OPC-31260) in a well-established rat model of SIADH-induced hyponatremia.

Animal ModelRoute of AdministrationDosageDosing FrequencyOutcomeReference
Sprague-Dawley Rats with dDAVP-induced SIADHOral5 mg/kgOnce dailyPromptly raised serum sodium and osmolality to normal levels.[3]
Conscious Rats (Normal)Oral1 - 30 mg/kgSingle doseDose-dependently increased urine flow and decreased urine osmolality.
Alcohol-anesthetized Rats (Water-loaded)Intravenous10 - 100 µg/kgSingle doseDose-dependently inhibited the antidiuretic action of exogenously administered AVP.

Experimental Protocols

This section details the methodology for inducing hyponatremia in a rat model and the subsequent treatment with this compound.

Induction of Hyponatremia via SIADH Model in Rats

This protocol is adapted from studies demonstrating the efficacy of this compound in a dDAVP-induced SIADH rat model.

Materials:

  • Sprague-Dawley rats

  • 1-deamino-8-D-arginine vasopressin (dDAVP)

  • Osmotic minipumps

  • Liquid diet

  • Metabolic cages

  • Blood collection supplies

  • Serum chemistry analyzer

Procedure:

  • Animal Acclimation: Acclimate Sprague-Dawley rats to individual metabolic cages for a period of 3-5 days. Provide standard chow and water ad libitum.

  • Osmotic Minipump Implantation: Anesthetize the rats. Subcutaneously implant an osmotic minipump set to deliver dDAVP at a constant rate (e.g., 5 ng/hr) to induce a state of SIADH.

  • Dietary Manipulation: Following pump implantation, switch the rats to a liquid diet, providing a fixed volume daily (e.g., 40 ml/day) to ensure adequate water intake for the development of hyponatremia.

  • Induction of Hyponatremia: Monitor the rats for the development of hyponatremia. Typically, a significant decrease in serum sodium levels (e.g., to around 119 mEq/liter) and serum osmolality (e.g., to approximately 249 mOsm/kg H2O) is observed within 48 hours.

  • Confirmation of Hyponatremia: Collect blood samples to measure baseline serum sodium and osmolality to confirm the establishment of the hyponatremic state before initiating treatment.

Treatment with this compound

Materials:

  • This compound (OPC-31260)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies

  • Serum chemistry analyzer

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 5 mg/kg dose).

  • Oral Administration: Administer this compound orally to the hyponatremic rats via gavage at the predetermined dose (e.g., 5 mg/kg) and frequency (e.g., once daily).

  • Monitoring: At specified time points following administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), collect blood samples to monitor the changes in serum sodium and osmolality.

  • Urine Collection: Throughout the experiment, collect urine to measure volume and osmolality to assess the aquaretic effect of this compound.

  • Data Analysis: Analyze the changes in serum sodium, serum osmolality, urine volume, and urine osmolality over time to evaluate the therapeutic efficacy of this compound.

Visualizations

Signaling Pathway of this compound

Mozavaptan_Signaling_Pathway cluster_collecting_duct Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates This compound This compound This compound->V2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2_Channel Aquaporin-2 (AQP2) Water Channel AQP2_Vesicles->AQP2_Channel Translocates to Membrane Blood Blood AQP2_Channel->Blood Membrane Apical Membrane Water Water Water->AQP2_Channel Reabsorption Urine Urine Water->Urine Excretion Experimental_Workflow cluster_induction Hyponatremia Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis acclimation 1. Acclimation of Rats implant 2. Osmotic Minipump Implantation (dDAVP) acclimation->implant diet 3. Liquid Diet Administration implant->diet confirm 4. Confirmation of Hyponatremia diet->confirm treatment 5. Oral Administration of this compound (5 mg/kg) confirm->treatment monitoring 6. Serial Blood and Urine Collection treatment->monitoring analysis 7. Measurement of Serum Na+, Osmolality, Urine Volume & Osmolality monitoring->analysis evaluation 8. Evaluation of Therapeutic Efficacy analysis->evaluation

References

Application Note and Protocols for Preparing Mozavaptan Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mozavaptan (also known as OPC-31260) is a potent and selective, non-peptide antagonist of the vasopressin V2 receptor.[1][2] It competitively blocks the binding of arginine vasopressin (AVP) to the V2 receptor, primarily located in the renal collecting ducts.[3][4] This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which prevents the translocation of aquaporin-2 (AQP2) water channels to the cell membrane.[3] The physiological effect is an increase in free water excretion (aquaresis), making this compound a valuable tool for studying renal water regulation and conditions like hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions intended for use in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of this compound.

PropertyValueSource(s)
Chemical Name N-(4-((5R)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl)-2-methylbenzamideN/A
Molecular Formula C₂₇H₂₉N₃O₂
Molecular Weight 427.54 g/mol
CAS Number 137975-06-5
IC₅₀ (V2 Receptor) 14 nM
IC₅₀ (V1 Receptor) 1.2 µM
Selectivity ~85-fold for V2 over V1 receptor
Solubility in DMSO Varies by supplier; reported values range from 6.2 mg/mL to 85 mg/mL. Use of fresh, anhydrous DMSO is critical.
Solubility in Water Insoluble
Storage (Powder) -20°C for up to 3 years
Storage (Stock in DMSO) -80°C for up to 2 years; -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Mechanism of Action: V2 Receptor Signaling

This compound exerts its effect by competitively inhibiting the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this signaling pathway.

V2R_Signaling V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase AQP2_vesicle AQP2 Vesicle Translocation Translocation AQP2_vesicle->Translocation AQP2_channel AQP2 Channel AVP Arginine Vasopressin (AVP) AVP->V2R Binds This compound This compound This compound->V2R Blocks G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation PKA->Phosphorylation Catalyzes Phosphorylation->AQP2_vesicle Translocation->AQP2_channel Inserts into membrane

Caption: this compound blocks AVP binding to the V2 receptor, inhibiting water reabsorption.

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO.

  • Pre-Analysis: Before opening, bring the this compound powder vial to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (427.54 g/mol ) / 1000

    • Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 427.54 / 1000 = 4.2754 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or on a contained weighing station. Transfer the powder to a sterile amber vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO for 4.2754 mg of powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, as solubility can be challenging. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots protected from light at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Protocol for Preparing Working Solutions for Cell-Based Assays
  • Thawing: Remove a single aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Dilution: Perform serial dilutions of the primary stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • IMPORTANT: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells.

    • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your assay.

  • Application: Add the final working solutions to your cell cultures and proceed with the experimental incubation. Mix gently by swirling the plate after adding the compound.

Workflow and Quality Control

The following diagram outlines the workflow for preparing and using this compound solutions.

Workflow cluster_prep Stock Solution Preparation cluster_use Assay Preparation start Start: Obtain This compound Powder calc Calculate Mass for 10 mM Stock start->calc weigh Weigh Powder calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve qc_check QC: Visual Check for Particulates dissolve->qc_check qc_check->dissolve Fail aliquot Aliquot for Single Use qc_check->aliquot Pass store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Serial Dilutions in Culture Medium thaw->dilute vehicle_control Prepare Vehicle Control (DMSO) thaw->vehicle_control add_to_cells Add to Cells dilute->add_to_cells vehicle_control->add_to_cells finish End: Incubate and Analyze add_to_cells->finish

Caption: Workflow for preparing and using this compound in cell-based assays.

Quality Control:

  • Solubility Check: Always ensure the stock solution is clear and free of precipitation before aliquoting. If particulates are observed, further mixing, warming, or sonication may be required.

  • Vehicle Control: A vehicle control is mandatory in all cell-based experiments to differentiate the effects of this compound from the effects of the solvent (DMSO).

  • Fresh Solvents: Use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of this compound.

References

Application Notes and Protocols for the Use of Mozavaptan (OPC-31260) in Kidney Organoid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kidney organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model for studying kidney development, disease modeling, and drug discovery.[1][2] Polycystic kidney disease (PKD), a prevalent genetic disorder characterized by the formation of fluid-filled cysts, is a key area of research where kidney organoids have shown significant promise.[1][3] This document provides detailed application notes and protocols for utilizing Mozavaptan (OPC-31260), a vasopressin V2 receptor antagonist, in kidney organoid models of PKD.

This compound inhibits the vasopressin V2 receptor, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key signaling molecule implicated in cyst growth.[4] While direct studies of this compound in kidney organoids are emerging, its mechanism of action is analogous to Tolvaptan, another V2 receptor antagonist that has been shown to inhibit cystogenesis in PKD organoid models. These protocols are therefore based on established methods for kidney organoid culture, PKD modeling, and the evaluation of V2 receptor antagonists.

Data Presentation

The following tables summarize key quantitative data for this compound and its application in renal cell models. This data can be used as a reference for designing experiments in kidney organoids.

Table 1: this compound (OPC-31260) Properties

PropertyValueReference
Target(s) Vasopressin V2 Receptor (V2R), Vasopressin V1 Receptor (V1R)
IC₅₀ (V2R) 14 nM
IC₅₀ (V1R) 1.2 µM
Mechanism of Action Competitive antagonist of vasopressin receptors

Table 2: Example Quantitative Data from a Related V2 Receptor Antagonist (Tolvaptan) in Human ADPKD Cells

ParameterConditionResultReference
cAMP Production 10⁻⁹ M AVP4.3 ± 0.6 pmol/monolayer
10⁻⁹ M AVP + TolvaptanIC₅₀ ≈ 0.2 nM
Cell Proliferation 10⁻⁹ M AVPIncreased
10⁻⁹ M AVP + Tolvaptan (10⁻¹⁰ to 10⁻⁹ M)Inhibited

Experimental Protocols

Generation of Kidney Organoids with a PKD Phenotype

This protocol describes the generation of kidney organoids from hPSCs with a PKD mutation (e.g., PKD1 or PKD2 knockout) to model cyst formation.

Materials:

  • Human pluripotent stem cells (hPSCs) with a heterozygous or homozygous mutation in a PKD gene (e.g., PKD1 or PKD2)

  • mTeSR™1 medium

  • Geltrex™ LDEV-Free Reduced Growth Factor Basement Membrane Matrix

  • Gentle Cell Dissociation Reagent

  • ROCK inhibitor (Y-27632)

  • Basal medium (e.g., DMEM/F12)

  • Supplements: B27, N2, GlutaMAX™, Penicillin-Streptomycin

  • Growth factors: CHIR99021, FGF9

  • Forskolin (B1673556) (optional, for inducing cystogenesis)

Procedure:

  • hPSC Culture: Culture PKD-mutant hPSCs on Geltrex-coated plates in mTeSR™1 medium.

  • Organoid Formation:

    • Treat confluent hPSCs with Gentle Cell Dissociation Reagent to lift colonies.

    • Transfer colonies to low-attachment plates in basal medium supplemented with B27, N2, GlutaMAX™, Penicillin-Streptomycin, CHIR99021, and ROCK inhibitor to form embryoid bodies (EBs).

    • After 24-48 hours, replace the medium with basal medium containing B27, N2, GlutaMAX™, Penicillin-Streptomycin, and FGF9.

  • Organoid Maturation and Cyst Formation:

    • Culture the organoids in suspension for 10-14 days, changing the medium every 2-3 days.

    • For studies requiring induction of cystogenesis, supplement the culture medium with a cAMP-elevating agent like forskolin (e.g., 10 µM). Monitor organoids for cyst formation using brightfield microscopy.

G cluster_hpsc hPSC Culture cluster_organoid_formation Organoid Formation cluster_maturation Maturation & Cyst Formation hpsc PKD-mutant hPSCs dissociation Dissociate hPSC Colonies hpsc->dissociation eb_formation Form Embryoid Bodies (CHIR99021 + Y-27632) dissociation->eb_formation maturation Organoid Maturation (FGF9) eb_formation->maturation cyst_induction Cyst Induction (Optional: Forskolin) maturation->cyst_induction cystic_organoids Cystic Kidney Organoids cyst_induction->cystic_organoids

Workflow for generating cystic kidney organoids.

This compound Treatment and Cystogenesis Assay

This protocol details the treatment of cystic kidney organoids with this compound and the quantification of its effect on cyst formation and growth.

Materials:

  • Cystic kidney organoids (from Protocol 1)

  • This compound (OPC-31260) stock solution (in DMSO)

  • Culture medium

  • 96-well imaging plates

  • High-content imaging system or microscope with a camera

Procedure:

  • Organoid Plating: Transfer individual cystic organoids to wells of a 96-well imaging plate.

  • This compound Treatment:

    • Prepare a dilution series of this compound in culture medium. Based on its IC₅₀ of 14 nM for the V2 receptor, a suggested starting concentration range is 1 nM to 1 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of cystogenesis).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation and Imaging:

    • Incubate the plate at 37°C and 5% CO₂.

    • Acquire brightfield images of the organoids at regular intervals (e.g., every 24 hours) for a duration of 3-7 days.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the total cyst area per organoid at each time point.

    • Calculate the percentage of organoids with cysts and the average cyst size for each treatment condition.

    • Plot dose-response curves to determine the IC₅₀ of this compound for cyst inhibition.

G start Cystic Kidney Organoids plate Plate Organoids in 96-well Plate start->plate treat Treat with this compound (Dose Range) plate->treat incubate Incubate and Image Daily treat->incubate analyze Quantify Cyst Area/Number incubate->analyze end Determine IC50 analyze->end

Workflow for this compound treatment and cyst analysis.

Intracellular cAMP Measurement

This protocol describes how to measure changes in intracellular cAMP levels in kidney organoids following treatment with this compound.

Materials:

  • Kidney organoids

  • Agonist (e.g., Arginine Vasopressin - AVP or Desmopressin - dDAVP)

  • This compound (OPC-31260)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer

Procedure:

  • Organoid Treatment:

    • Pre-treat kidney organoids with various concentrations of this compound for a specified time (e.g., 30 minutes).

    • Stimulate the organoids with a V2 receptor agonist (e.g., 10 nM AVP or dDAVP) for a short period (e.g., 15 minutes).

    • Include control groups: untreated, agonist-only, and this compound-only.

  • Cell Lysis:

    • Wash the organoids with cold PBS.

    • Lyse the organoids using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement:

    • Follow the manufacturer's instructions for the cAMP assay kit to measure the concentration of cAMP in the cell lysates.

  • Data Analysis:

    • Normalize cAMP concentrations to the total protein concentration in each sample.

    • Determine the inhibitory effect of this compound on agonist-induced cAMP production.

G AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Activates AC Adenylate Cyclase V2R->AC Activates This compound This compound (OPC-31260) This compound->V2R Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation & Fluid Secretion PKA->Proliferation Promotes Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Leads to

Signaling pathway of this compound action.

Gene Expression Analysis

This protocol outlines the analysis of gene expression changes in kidney organoids treated with this compound using quantitative PCR (qPCR).

Materials:

  • Kidney organoids treated with this compound (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., CFTR, PCNA, AQP2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from treated and control kidney organoids using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for genes involved in cell proliferation, fluid secretion, and kidney function.

    • Run samples in triplicate.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • Analyze changes in gene expression in response to this compound treatment.

Conclusion

The use of this compound in kidney organoid models of polycystic kidney disease offers a promising avenue for investigating the mechanisms of cystogenesis and for the preclinical evaluation of potential therapeutics. The protocols outlined in this document provide a framework for researchers to design and execute robust experiments to assess the efficacy of this compound and other V2 receptor antagonists in a human-relevant in vitro system. Careful optimization of organoid culture conditions, drug concentrations, and endpoint analyses will be crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Analytical Standards of Mozavaptan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan hydrochloride is a potent and selective non-peptide vasopressin V2 receptor antagonist.[1][2] It is indicated for the treatment of hyponatremia, particularly in patients with the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).[1][2] As with any active pharmaceutical ingredient (API), robust analytical methods are crucial to ensure its quality, safety, and efficacy. These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quality control of this compound hydrochloride.

This compound hydrochloride works by blocking the vasopressin V2 receptors in the renal collecting ducts. This action inhibits the reabsorption of water, leading to aquaresis—the excretion of free water—which in turn helps to normalize serum sodium levels in patients with hyponatremia.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

PropertyValue
Chemical NameN-(4-(5-(dimethylamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)phenyl)-2-methylbenzamide hydrochloride
Molecular FormulaC₂₇H₃₀ClN₃O₂
Molecular Weight464.01 g/mol
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

A stability-indicating HPLC method is essential for the accurate quantification of this compound hydrochloride and the determination of its purity profile. The following protocol is a representative method based on common practices for similar pharmaceutical compounds.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV spectral analysis of this compound hydrochloride (a common wavelength for similar compounds is around 230 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride reference standard in a suitable diluent (e.g., a mixture of the mobile phase components) to achieve a final concentration of approximately 100 µg/mL.

    • Sample Solution: For bulk drug, prepare a solution of similar concentration to the standard. For formulated products, an extraction step may be necessary.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Data Presentation: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Areas (n=6)≤ 2.0%
Dissolution Testing for Solid Oral Dosage Forms

Dissolution testing is a critical quality control test to ensure batch-to-batch consistency and to predict the in-vivo performance of solid oral dosage forms of this compound hydrochloride.

Experimental Protocol: Dissolution Testing

  • Apparatus: USP Apparatus 2 (Paddle).[3]

  • Dissolution Medium: 900 mL of 0.1 N HCl or a buffer solution with a pH relevant to physiological conditions (e.g., pH 4.5 or 6.8).

  • Apparatus Speed: 50 or 75 rpm.

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.

  • Sample Analysis: The amount of dissolved this compound hydrochloride is determined by HPLC, as described in the previous section.

  • Acceptance Criteria: Typically, for immediate-release dosage forms, not less than 80% (Q) of the labeled amount of the drug should dissolve within a specified time (e.g., 30 minutes).

Data Presentation: Dissolution Profile

Time (minutes)% Drug Dissolved (Mean ± SD, n=6)
10
15
20
30
45
60
Impurity Profiling and Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Experimental Protocol: Forced Degradation

  • Stress Conditions: Expose solutions of this compound hydrochloride to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples using the validated HPLC method to separate this compound hydrochloride from its degradation products.

  • Peak Purity: Use a PDA detector to assess the peak purity of the this compound hydrochloride peak in the presence of its degradants.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Data Presentation: Forced Degradation Results

Stress Condition% Degradation of this compound HClNumber of Degradation Products
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Diluent A->B D Inject into HPLC B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Assay/Purity G->H I System Suitability Check G->I

Caption: Workflow for HPLC analysis of this compound hydrochloride.

Dissolution_Testing_Workflow A Place Tablet in Dissolution Vessel B Start Apparatus (Paddle @ 50 rpm, 37°C) A->B C Collect Samples at Timed Intervals B->C D Filter Samples C->D E Analyze by HPLC D->E F Calculate % Drug Dissolved E->F

Caption: Workflow for dissolution testing of this compound hydrochloride tablets.

Signaling_Pathway cluster_cell Kidney Collecting Duct Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 Water Channel AQP2_vesicles->AQP2_channel Translocation to Membrane Membrane Apical Membrane AQP2_channel->Membrane Inserts into This compound This compound Hydrochloride This compound->V2R Blocks

Caption: Mechanism of action of this compound hydrochloride.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the quality control of this compound hydrochloride. Adherence to these protocols will help ensure the identity, strength, quality, and purity of the drug substance and its formulated products. It is recommended that each laboratory validates these methods for their specific instrumentation and intended use to ensure compliance with regulatory requirements.

References

Application Notes and Protocols: Immunohistochemical Analysis of V2 Receptor Occupancy by Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), plays a pivotal role in regulating water homeostasis in the kidneys.[1][2][3][4] Its activation by arginine vasopressin (AVP) triggers a signaling cascade that leads to water reabsorption in the collecting ducts.[1] Dysregulation of this pathway is implicated in various conditions, including hyponatremia and congestive heart failure. Mozavaptan is a selective, competitive antagonist of the V2 receptor, and understanding its engagement with the receptor in situ is crucial for drug development and mechanistic studies.

These application notes provide a detailed immunohistochemistry (IHC) protocol to visualize and quantify the occupancy of the V2 receptor by this compound in tissue sections. The methodology is based on a competitive displacement principle, where the binding of a V2 receptor-specific antibody is assessed in the presence and absence of this compound. A reduction in antibody binding in the presence of this compound indicates receptor occupancy by the drug.

V2 Receptor Signaling Pathway

The V2 receptor primarily signals through the Gs alpha subunit (Gαs) pathway. Upon agonist binding, the receptor undergoes a conformational change, activating Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, ultimately resulting in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, thereby increasing water reabsorption. This compound competitively blocks the binding of AVP to the V2 receptor, thus inhibiting this signaling cascade.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds This compound This compound This compound->V2R Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates Response Increased Water Reabsorption AQP2->Response

Caption: V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for V2 Receptor Occupancy IHC

The experimental workflow involves treating tissue sections with varying concentrations of this compound, followed by incubation with a primary antibody against the V2 receptor. The level of antibody binding is then detected using a standard IHC detection system. A decrease in IHC signal in this compound-treated sections compared to control sections indicates receptor occupancy.

IHC_Workflow start Start: Kidney Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (Non-specific binding) antigen_retrieval->blocking mozavaptan_incubation Incubation with this compound (or vehicle control) blocking->mozavaptan_incubation primary_antibody Primary Antibody Incubation (Anti-V2R) mozavaptan_incubation->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., DAB) secondary_antibody->detection counterstain Counterstaining & Mounting detection->counterstain imaging Imaging & Analysis counterstain->imaging end End: Quantification of V2R Occupancy imaging->end

Caption: Immunohistochemistry Workflow for V2 Receptor Occupancy.

Detailed Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) kidney tissue sections.

Reagents and Materials
Reagent/MaterialSupplier & Catalog No. (Example)
Anti-V2 Receptor Antibody (polyclonal, rabbit)Sigma-Aldrich (AB9500) or similar
This compoundMedChemExpress (HY-14693) or similar
Biotinylated Goat Anti-Rabbit IgGVector Laboratories (BA-1000) or similar
Avidin-Biotin Complex (ABC) ReagentVector Laboratories (PK-6100) or similar
3,3'-Diaminobenzidine (DAB) Substrate KitVector Laboratories (SK-4100) or similar
Hematoxylin (B73222) CounterstainSigma-Aldrich (HHS32) or similar
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)Abcam (ab93678) or similar
Normal Goat Serum (for blocking)Vector Laboratories (S-1000) or similar
Phosphate Buffered Saline (PBS)---
Xylene---
Ethanol (B145695) (graded series)---
Distilled Water---
Microscope Slides---
Humidified Chamber---
Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

    • Heat to 95-100°C for 20 minutes in a water bath or steamer.

    • Allow slides to cool to room temperature in the buffer for 20 minutes.

    • Rinse with PBS: 3 x 5 minutes.

  • Blocking:

    • Incubate sections with 10% normal goat serum in PBS for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • This compound Incubation (Competitive Binding):

    • Prepare a series of this compound dilutions in PBS (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (PBS with the same final concentration of DMSO as the this compound dilutions).

    • Drain the blocking solution from the slides.

    • Incubate sections with the this compound dilutions or vehicle control for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Without rinsing off the this compound solution, add the primary anti-V2 receptor antibody diluted in PBS (e.g., 1:100 to 1:500, to be optimized) to each section.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS: 3 x 5 minutes.

    • Incubate with biotinylated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS: 3 x 5 minutes.

    • Incubate with ABC reagent for 30 minutes at room temperature.

    • Rinse with PBS: 3 x 5 minutes.

    • Incubate with DAB substrate until the desired brown color intensity is reached (monitor under a microscope).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Data Analysis and Interpretation
  • Imaging: Capture images of the stained tissue sections using a light microscope equipped with a digital camera. Ensure consistent imaging parameters (magnification, brightness, contrast) across all slides.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji, QuPath) to quantify the intensity of the DAB staining in the regions of interest (e.g., collecting ducts).

  • Occupancy Calculation: Calculate the percentage of receptor occupancy for each this compound concentration using the following formula:

    % Occupancy = (1 - (Signal with this compound / Signal with Vehicle)) * 100

  • Dose-Response Curve: Plot the percentage of receptor occupancy against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for this protocol. These values may require optimization depending on the specific antibody, tissue, and experimental conditions.

ParameterRecommended Range/Value
Primary Antibody Dilution 1:100 - 1:500
Primary Antibody Incubation Overnight at 4°C
This compound Concentrations 1 nM - 10 µM
This compound Incubation Time 1 hour at room temperature
Antigen Retrieval 10 mM Sodium Citrate, pH 6.0, 95-100°C for 20 min
Secondary Antibody Incubation 1 hour at room temperature
DAB Incubation Time 2-10 minutes (monitor visually)

Troubleshooting

  • High Background:

    • Increase blocking time or use a different blocking reagent.

    • Ensure adequate washing steps.

    • Titrate the primary and secondary antibodies to a lower concentration.

  • Weak or No Staining:

    • Check the primary antibody datasheet for recommended applications and dilutions.

    • Optimize the antigen retrieval method (try different buffers, pH, or heating times).

    • Increase the primary antibody incubation time.

    • Ensure the detection reagents are fresh and active.

  • Inconsistent Staining:

    • Ensure uniform application of all reagents.

    • Maintain a humidified environment during incubations to prevent tissue from drying out.

These application notes provide a robust framework for assessing V2 receptor occupancy by this compound using immunohistochemistry. Careful optimization of the protocol for your specific experimental setup is recommended for achieving reliable and reproducible results.

References

In Vitro Permeability Assays for Mozavaptan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozavaptan is a nonpeptide vasopressin V2 receptor antagonist investigated for the treatment of hyponatremia. A critical step in the preclinical development of orally administered drugs like this compound is the assessment of its intestinal permeability. In vitro permeability assays are essential tools for predicting the oral absorption of drug candidates, identifying potential absorption barriers, and elucidating mechanisms of transport. This document provides detailed application notes and protocols for standard in vitro permeability assays, namely the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), which are applicable to the characterization of this compound and other small molecule drug candidates.

Note: While these protocols are widely applicable, specific quantitative permeability data for this compound is not publicly available. The data presented in the summary table is a representative example to illustrate data presentation and interpretation.

Data Presentation: In Vitro Permeability of a Representative Compound

The following table summarizes hypothetical permeability data for a compound, illustrating how results from various in vitro assays can be presented for comparative analysis.

Assay TypeCell Line/MembraneTest Compound Concentration (µM)Incubation Time (min)Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)% Recovery
Caco-2Human Colon Adenocarcinoma101205.215.83.095
MDCK-MDR1Madin-Darby Canine Kidney (MDR1 transfected)10908.124.53.092
PAMPAPhospholipid/Dodecane1030012.5N/AN/A98

Data Interpretation:

  • Apparent Permeability Coefficient (Papp): This value represents the rate at which a compound crosses a membrane or cell monolayer.[1]

    • Papp (A→B): The permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction, simulating absorption.[2]

    • Papp (B→A): The permeability from the basolateral to the apical direction.[2]

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[3]

  • % Recovery: This value helps to identify potential issues such as low solubility, binding to the assay plate, or metabolism by the cells.[3]

In the example table, the compound shows moderate to high permeability in the PAMPA assay, which predicts passive diffusion. However, the Caco-2 and MDCK-MDR1 assays reveal a significant efflux ratio of 3.0, suggesting that the compound is actively transported out of the cells, which could limit its overall oral absorption.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both tight junctions and various transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (e.g., this compound) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. TEER values should be above 200 Ω·cm² to ensure monolayer integrity.

    • Alternatively, a Lucifer yellow permeability test can be performed. The Papp of Lucifer yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Bidirectional):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For Apical to Basolateral (A→B) permeability:

      • Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • For Basolateral to Apical (B→A) permeability:

      • Add the test compound solution to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)

        • A is the surface area of the membrane (cm²)

        • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³)

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that models passive transcellular permeability. It measures the permeation of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.

Materials:

  • PAMPA plate system (e.g., 96-well format) with donor and acceptor plates

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Protocol:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation:

    • Prepare the dosing solutions of the test and control compounds in PBS.

  • Assay Assembly:

    • Add the dosing solutions to the wells of the donor plate.

    • Fill the acceptor plate wells with fresh PBS.

    • Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the equation provided in the Caco-2 protocol.

Visualization of Workflows and Signaling Pathways

Caco2_Workflow cluster_prep Cell Culture and Differentiation cluster_assay Permeability Experiment cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiation (18-22 days) Seeding->Differentiation Integrity_Test Monolayer Integrity Test (TEER) Differentiation->Integrity_Test Dosing Add this compound Solution Integrity_Test->Dosing Incubation Incubation (37°C, 2h) Dosing->Incubation Sampling Sample Collection Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc ER_Calc Calculate Efflux Ratio Papp_Calc->ER_Calc

Caption: Caco-2 Permeability Assay Workflow.

DrugDev_Permeability Discovery Drug Discovery (Lead Identification) HTS_Perm High-Throughput Screening (e.g., PAMPA) Discovery->HTS_Perm Lead_Opt Lead Optimization HTS_Perm->Lead_Opt Caco2_Assay Mechanistic Studies (e.g., Caco-2 Assay) Lead_Opt->Caco2_Assay In_Vivo In Vivo Studies (Animal Models) Caco2_Assay->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Role of Permeability Assays in Drug Development.

References

Troubleshooting & Optimization

Navigating Mozavaptan Solubility for In Vivo Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Mozavaptan solubility for in vivo experiments. Our aim is to equip you with the necessary information to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of this compound in common laboratory solvents?

A1: this compound, a vasopressin V2 receptor antagonist, is a poorly water-soluble compound.[1][2] Its solubility in common solvents can vary, and it is crucial to use fresh, anhydrous solvents, as moisture can reduce solubility, especially in DMSO.[3][4]

Q2: Why is improving the solubility of this compound critical for in vivo studies?

A2: Poor aqueous solubility can lead to several challenges in in vivo research, including low bioavailability, incomplete or variable systemic exposure, and potentially limiting the therapeutic efficacy in your studies.[1] Enhancing solubility is key to achieving consistent and reliable results.

Q3: What are the recommended starting formulations for this compound for oral and intravenous administration?

A3: For oral administration, a homogeneous suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For a clear solution suitable for injection or oral gavage, various co-solvent systems are recommended. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. Other options include using cyclodextrins (SBE-β-CD) or corn oil as part of the vehicle.

Q4: My this compound solution is precipitating upon preparation or dilution. What should I do?

A4: Precipitation can occur if the solvent system is not optimal for the desired concentration. Gentle heating and/or sonication can aid in redissolving the compound. It is also recommended to prepare solutions fresh for each experiment. If precipitation persists, consider adjusting the solvent ratios or using a different formulation strategy.

Q5: Can I use DMSO for my in vivo animal studies with this compound?

A5: While this compound is highly soluble in DMSO, it is important to be mindful of the potential toxicity of DMSO in animals. It is common practice to use DMSO as a co-solvent at a low percentage (e.g., 10%) in the final formulation for in vivo experiments. Always consult relevant guidelines for acceptable DMSO concentrations in your specific animal model.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation during formulation - Solvent not adequately solubilizing this compound at the target concentration.- Temperature fluctuations.- Gently warm the solution.- Use sonication to aid dissolution.- Prepare the formulation fresh before each use.- Consider adjusting the ratios of the co-solvents or trying an alternative formulation.
Inconsistent results between experiments - Variable drug exposure due to poor solubility and absorption.- Ensure a clear and stable solution is achieved before administration.- For oral administration, ensure the suspension is homogeneous.- Consider using a solubilization enhancer like SBE-β-CD to improve bioavailability.
Phase separation in the formulation - Immiscibility of the chosen solvents.- Ensure all components are thoroughly mixed in the specified order.- Vigorously vortex or sonicate the mixture.- If using an oil-based vehicle, ensure proper emulsification.
Signs of toxicity in animal models - High concentration of certain solvents like DMSO.- Minimize the percentage of potentially toxic solvents in the final formulation.- Refer to animal welfare guidelines for solvent toxicity.- Consider alternative, less toxic solvent systems.

Data Presentation: this compound Solubility and Formulation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)NotesReference(s)
DMSO93200.43Use fresh, anhydrous DMSO. Moisture can decrease solubility.
DMSO6.214.50Requires warming.
Water11--
Water (as HCl salt)1021.55Requires sonication.
Ethanol6--

Note: Solubility can vary between different batches and forms (e.g., free base vs. hydrochloride salt).

Table 2: Recommended In Vivo Formulations for this compound

Administration RouteFormulation CompositionAchievable ConcentrationAppearanceReference(s)
Oral/Intravenous10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLClear Solution
Oral/Intravenous10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLClear Solution
Oral10% DMSO, 90% Corn Oil≥ 2.08 mg/mLClear Solution
OralCMC-Na solution≥ 5 mg/mLHomogeneous Suspension
Injection30% Propylene Glycol, 5% Tween 80, 65% D5W-Clear Solution

Experimental Protocols

Protocol 1: Preparation of this compound Solution with Co-solvents

This protocol is adapted from formulations provided by commercial suppliers.

  • Preparation of Stock Solution: Weigh the required amount of this compound hydrochloride. Dissolve it in DMSO to create a concentrated stock solution.

  • Addition of Co-solvents: In a separate sterile tube, add the required volumes of PEG300 and Tween-80.

  • Mixing: Add the this compound stock solution to the PEG300/Tween-80 mixture. Vortex thoroughly until a clear solution is obtained.

  • Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Vortex again to ensure homogeneity.

  • Administration: Use the freshly prepared solution for your in vivo experiment.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol is based on recommendations for creating a homogeneous suspension.

  • Vehicle Preparation: Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5%).

  • Suspension: Weigh the required amount of this compound and add it to the CMC-Na solution.

  • Homogenization: Mix thoroughly using a vortex mixer or a homogenizer to ensure a uniform and stable suspension.

  • Administration: Administer the suspension orally using an appropriate gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Visualizing Experimental Workflows

experimental_workflow Workflow for Preparing this compound Formulations cluster_solution Clear Solution Preparation cluster_suspension Suspension Preparation start_sol Start: Weigh this compound dissolve_dmso Dissolve in DMSO start_sol->dissolve_dmso combine Combine this compound-DMSO with Co-solvents dissolve_dmso->combine mix_cosolvents Prepare Co-solvent Mix (e.g., PEG300, Tween-80) mix_cosolvents->combine add_vehicle Add Aqueous Vehicle (e.g., Saline) combine->add_vehicle final_solution Final Clear Solution add_vehicle->final_solution start_susp Start: Weigh this compound add_this compound Add this compound to Vehicle start_susp->add_this compound prepare_vehicle Prepare Suspending Vehicle (e.g., CMC-Na) prepare_vehicle->add_this compound homogenize Homogenize add_this compound->homogenize final_suspension Final Homogeneous Suspension homogenize->final_suspension

Caption: Workflow for preparing clear solutions and homogeneous suspensions of this compound.

troubleshooting_workflow Troubleshooting this compound Solubility Issues start Problem: this compound Precipitation check_fresh Is the formulation freshly prepared? start->check_fresh action_heat Apply gentle heat and/or sonication check_fresh->action_heat Yes fail Consider alternative solubilization strategy check_fresh->fail No, prepare fresh check_dissolved Does it dissolve? action_heat->check_dissolved action_adjust Adjust co-solvent ratios or change formulation check_dissolved->action_adjust No success Proceed with experiment check_dissolved->success Yes action_adjust->action_heat

References

Mozavaptan stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Mozavaptan Stability Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a nonpeptide, orally active vasopressin V2 receptor antagonist.[1][2] It is used to treat hyponatremia (low blood sodium levels) associated with the syndrome of inappropriate antidiuretic hormone (SIADH).[2] Ensuring the stability of this compound in buffer solutions is critical for obtaining accurate and reproducible results in preclinical and clinical research, as degradation can lead to a loss of potency and the formation of unknown impurities.[3][4]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in DMSO (up to 85 mg/mL) and ethanol (B145695) (up to 10 mg/mL), but it is considered insoluble in water. For aqueous-based experiments, it is common to first dissolve this compound in a minimal amount of DMSO and then dilute it with the desired buffer. Note that moisture-absorbing DMSO can reduce solubility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years. It is advisable to aliquot the stock solutions to prevent repeated freeze-thaw cycles.

Q4: What are the primary factors that can affect this compound stability in buffer solutions?

A4: The stability of pharmaceutical compounds like this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to UV or fluorescent light can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Buffer Composition: Certain buffer components may interact with the drug substance.

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has precipitated after dilution in buffer.

Possible Cause Troubleshooting Step
Low Aqueous Solubility This compound has poor water solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for your assay. - Prepare a more dilute stock solution to minimize the amount of organic solvent needed. - Use sonication or gentle warming to aid dissolution, but monitor for any degradation.
pH-dependent Solubility The solubility of this compound may be dependent on the pH of the buffer.
- Determine the pKa of this compound and select a buffer pH that is at least 2 units away from the pKa to maximize the solubility of the ionized or unionized form. - Perform solubility tests across a range of pH values to identify the optimal buffer system.
Buffer Incompatibility Certain buffer salts may interact with this compound, leading to precipitation.
- Test the solubility of this compound in different buffer systems (e.g., phosphate, citrate, TRIS) at the same pH and concentration.

Problem 2: I am observing new peaks in my HPLC/UPLC analysis over time.

Possible Cause Troubleshooting Step
Chemical Degradation The appearance of new peaks suggests that this compound is degrading into other compounds. This can be due to hydrolysis, oxidation, or photolysis.
- Identify the Degradation Pathway: Conduct forced degradation studies. Expose this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally induce degradation. This helps in identifying potential degradation products and understanding the molecule's liabilities. - Control Storage Conditions: Store the buffered solutions protected from light, at a lower temperature (e.g., 4°C), and consider purging the solution with nitrogen or argon to minimize oxidation.
Contamination The new peaks could be from a contaminated buffer, solvent, or analytical column.
- Run a blank sample (buffer and solvent without this compound) to check for extraneous peaks. - Ensure all glassware is scrupulously clean and use high-purity solvents and buffer reagents.

Experimental Protocols

Protocol: General Procedure for Evaluating this compound Stability in a Buffer Solution

This protocol outlines a general method for assessing the stability of this compound over time in a specific buffer using HPLC or UPLC.

1. Materials and Reagents:

  • This compound powder

  • DMSO (anhydrous, high purity)

  • Buffer reagents (e.g., sodium phosphate, citric acid)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase)

  • High-purity water

  • Calibrated pH meter

  • HPLC/UPLC system with a UV or MS detector

2. Preparation of Solutions:

  • Stock Solution (e.g., 10 mM): Accurately weigh this compound powder and dissolve it in a minimal volume of DMSO to prepare a concentrated stock solution.

  • Buffer Solution (e.g., 50 mM Phosphate Buffer, pH 7.4): Prepare the desired buffer and accurately adjust the pH. Filter the buffer through a 0.22 µm filter.

  • Test Solution (e.g., 100 µM): Dilute the this compound stock solution with the prepared buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) to avoid solubility and assay interference issues.

3. Stability Study Execution:

  • Time Zero (T=0) Analysis: Immediately after preparing the test solution, analyze it by HPLC/UPLC to determine the initial concentration and purity of this compound. This serves as the baseline.

  • Sample Storage: Aliquot the test solution into several vials appropriate for the storage conditions being tested (e.g., amber vials for light protection). Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis.

  • Analysis Method: A validated stability-indicating UPLC-MS/MS method is ideal. A typical separation might be performed on a C18 column with a mobile phase consisting of an ammonium acetate buffer and acetonitrile with 0.1% formic acid. Monitor the peak area of the parent this compound compound and any new peaks that appear.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each condition.

  • Summarize the data, including the appearance of any major degradation products.

Illustrative Stability Data

The following table is an example of how to present stability data for this compound. Actual results will vary based on experimental conditions.

Table 1: Illustrative Stability of 100 µM this compound in Different Buffers at 25°C

Time (hours)% Remaining (pH 5.0 Citrate Buffer)% Remaining (pH 7.4 Phosphate Buffer)% Remaining (pH 9.0 Carbonate Buffer)
0 100.0100.0100.0
4 99.598.295.1
8 98.996.590.3
24 96.291.078.6
48 92.583.162.4

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting a this compound stability study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Storage cluster_data Phase 3: Data Interpretation prep_stock Prepare this compound Stock in DMSO prep_test Dilute Stock into Buffer to Final Concentration prep_stock->prep_test prep_buffer Prepare & Filter Buffer Solution prep_buffer->prep_test t0_analysis T=0 Analysis (HPLC/UPLC) prep_test->t0_analysis storage Store Aliquots at Defined Conditions (e.g., 4°C, 25°C, 40°C) t0_analysis->storage Establish Baseline tx_analysis Analyze Samples at Scheduled Time Points (T=x) storage->tx_analysis Retrieve Samples calc Calculate % Remaining vs. T=0 tx_analysis->calc plot Plot % Remaining vs. Time calc->plot report Summarize Findings & Determine Stability plot->report

Caption: Workflow for a this compound stability study.

Potential Degradation Pathway

This compound, as a benzazepine derivative with amide linkages, may be susceptible to hydrolysis under certain pH conditions. This diagram illustrates a hypothetical hydrolytic degradation pathway.

G cluster_main Hypothetical Hydrolysis of this compound cluster_products Potential Degradation Products parent This compound (C27H29N3O2) prod1 Amine Metabolite (Loss of Benzoyl Group) parent->prod1 Amide Bond Cleavage (H₂O) prod2 Benzoic Acid Derivative parent->prod2 Amide Bond Cleavage (H₂O)

Caption: Potential hydrolytic degradation of this compound.

References

Technical Support Center: Mozavaptan In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of Mozavaptan in vivo.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected aquaretic effects with this compound in our animal model. What are the potential causes?

A1: Low efficacy of this compound in vivo can stem from several factors. A logical troubleshooting approach is to first examine the drug formulation and administration, then consider the experimental animal and model, and finally, assess potential pharmacokinetic issues. Key areas to investigate include:

  • Drug Formulation and Administration: Inadequate solubility, improper vehicle selection, or incorrect administration technique can all lead to reduced drug exposure.

  • Animal Model and Physiology: The species, strain, age, sex, and underlying health of the animal can influence drug response. The specific characteristics of the disease model (e.g., severity of SIADH) and the hydration status of the animals are also critical.

  • Pharmacokinetics and Pharmacodynamics: Sub-optimal dosing (dose and frequency), rapid metabolism, or poor oral bioavailability can result in insufficient receptor occupancy.

Q2: What is the recommended vehicle for administering this compound in rodent studies?

A2: this compound is sparingly soluble in water.[1] For oral administration, a common approach is to prepare a suspension. A typical vehicle for preclinical oral dosing might consist of a small percentage of an organic solvent like DMSO to initially dissolve the compound, followed by dilution in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to ensure a uniform suspension. For intravenous administration, a clear solution is necessary, which may require a co-solvent system such as a mixture of DMSO, PEG300, Tween 80, and saline.[2] It is crucial to perform a pilot study to ensure the vehicle itself does not cause any adverse effects.

Q3: How critical is the hydration status of the animals for observing this compound's effects?

A3: The hydration status of the experimental animals is a critical factor. This compound is an aquaretic agent, meaning it promotes the excretion of free water.[1] Its efficacy will be most apparent in animals that are adequately hydrated. In dehydrated animals, the physiological drive to conserve water may counteract the drug's effect, leading to a diminished aquaretic response. It is advisable to ensure animals have free access to water and to monitor their hydration status throughout the experiment.[3]

Q4: Are there known drug interactions that could interfere with this compound's efficacy in a research setting?

A4: Yes, this compound's metabolism can be influenced by compounds that affect the cytochrome P450 enzyme system, particularly CYP3A4.[4] Co-administration with potent CYP3A4 inducers (e.g., rifampin, certain anticonvulsants) could accelerate this compound's metabolism, leading to lower plasma concentrations and reduced efficacy. Conversely, CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) could increase its plasma concentration. Additionally, concurrent use of other diuretics could lead to excessive water and electrolyte loss, complicating the interpretation of this compound's specific effects.

Q5: We are using a rat model of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). What are some common pitfalls with this model that could affect our results?

A5: Animal models of SIADH can be challenging. Common issues include:

  • Variability in ADH Levels: The method used to induce SIADH (e.g., continuous infusion of vasopressin or desmopressin) can lead to variability in circulating ADH levels between animals, affecting the baseline against which this compound's efficacy is measured.

  • "Escape" Phenomenon: In some models, a physiological "escape" from the antidiuretic effect of sustained high ADH levels can occur, complicating the interpretation of a drug's effect.

  • Underlying Pathology: The cause of SIADH in the model (e.g., tumor-induced, drug-induced) can influence the overall physiology and response to treatment.

Troubleshooting Guides

Issue 1: Sub-optimal Aquaretic Response

If you are observing a weak or absent increase in urine output and a minimal decrease in urine osmolality, consider the following troubleshooting steps.

start Low Aquaretic Effect Observed formulation Step 1: Verify Drug Formulation & Administration start->formulation animal_model Step 2: Evaluate Animal Model & Physiology formulation->animal_model Formulation OK sub1 Check solubility and stability of dosing solution. Ensure proper administration technique (e.g., correct gavage). formulation->sub1 pk_pd Step 3: Assess Pharmacokinetics & Pharmacodynamics animal_model->pk_pd Model OK sub2 Confirm hydration status of animals. Verify the induction and severity of the disease model (e.g., SIADH). Consider species/strain differences in V2 receptor sensitivity. animal_model->sub2 end Efficacy Improved pk_pd->end PK/PD Optimized sub3 Increase this compound dose or dosing frequency. Measure plasma drug concentration to confirm exposure. Evaluate potential for rapid metabolism. pk_pd->sub3 start High Inter-Animal Variability standardization Step 1: Review Experimental Standardization start->standardization animal_factors Step 2: Assess Animal-Related Factors standardization->animal_factors Procedures Standardized sub1 Ensure consistent timing of dosing and sample collection. Standardize environmental conditions (housing, diet, water access). standardization->sub1 drug_delivery Step 3: Scrutinize Drug Delivery animal_factors->drug_delivery Animals Homogeneous sub2 Use animals of the same age, sex, and weight range. Ensure consistent health status across all groups. animal_factors->sub2 end Variability Reduced drug_delivery->end Delivery Consistent sub3 Check for uniform suspension/solution of the dosing formulation. Verify accuracy and consistency of dosing volume. drug_delivery->sub3 AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates This compound This compound This compound->V2R Blocks cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates membrane_insertion AQP2 Translocation to Apical Membrane AQP2_vesicles->membrane_insertion water_reabsorption Water Reabsorption membrane_insertion->water_reabsorption Facilitates aquaresis Aquaresis (Free Water Excretion) water_reabsorption->aquaresis Inhibition leads to cluster_formulation Formulation/Administration cluster_animal Animal Model cluster_pkpd Pharmacokinetics/Pharmacodynamics solubility Poor Solubility low_exposure Low Systemic Exposure solubility->low_exposure vehicle Improper Vehicle vehicle->low_exposure gavage Incorrect Gavage gavage->low_exposure species Species/Strain Differences low_efficacy Low In Vivo Efficacy species->low_efficacy hydration Dehydration hydration->low_efficacy model_severity Low Disease Severity model_severity->low_efficacy dose Sub-optimal Dose dose->low_exposure metabolism Rapid Metabolism metabolism->low_exposure bioavailability Low Bioavailability bioavailability->low_exposure low_exposure->low_efficacy

References

Technical Support Center: Managing Polyuria and Thirst Side Effects of Mozavaptan in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the common side effects of polyuria (excessive urination) and thirst (polydipsia) associated with the vasopressin V2 receptor antagonist, Mozavaptan (OPC-31260), in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause polyuria and thirst?

A1: this compound is a competitive antagonist of the vasopressin V2 receptor.[1][2][3] In the kidney, vasopressin (also known as antidiuretic hormone or ADH) binds to V2 receptors in the collecting ducts, promoting water reabsorption. By blocking these receptors, this compound inhibits the action of vasopressin, leading to a decrease in water reabsorption by the kidneys. This results in an increase in the excretion of free water, a phenomenon known as aquaresis, which manifests as polyuria. The resulting water loss from the body triggers the thirst mechanism, leading to compensatory polydipsia.

Q2: What is the expected magnitude of polyuria and thirst with this compound administration in rodents?

A2: The magnitude of polyuria and thirst is dose-dependent.[1][2] Studies in normal conscious rats have shown that oral administration of this compound at doses ranging from 1 to 30 mg/kg leads to a dose-dependent increase in urine flow and a decrease in urine osmolality. In a mouse model of polycystic kidney disease, administration of this compound (OPC-31260) in the diet at concentrations of 0.05% (low dose) and 0.1% (high dose) also resulted in significant polyuria and polydipsia.

Q3: Are there strategies to mitigate this compound-induced polyuria and thirst without compromising the primary experimental outcomes?

A3: While polyuria is a direct pharmacological effect of this compound, ensuring constant and ad libitum access to water is the primary strategy to manage this side effect and prevent dehydration. For some study designs, it may be possible to investigate lower effective doses that still achieve the desired therapeutic effect with a more manageable level of aquaresis. It is crucial to carefully monitor the animals' hydration status throughout the experiment.

Q4: How can I differentiate between expected polyuria and a potential adverse event?

A4: Expected polyuria will be accompanied by a corresponding increase in water intake (polydipsia) and the animals should maintain normal hydration status. Signs of an adverse event would include clinical signs of dehydration despite access to water, such as weight loss exceeding 15-20%, lethargy, sunken eyes, and prolonged skin tenting. Any animal exhibiting these signs should be closely monitored and may require intervention as per your institution's animal care guidelines.

Troubleshooting Guides

Issue 1: Unexpectedly High Water Consumption and Urine Output
Possible Cause Troubleshooting Step
High dose of this compound Verify the dose calculation and administration volume. Consider if a lower dose could be used in future experiments while still achieving the desired pharmacological effect.
Environmental factors Ensure the ambient temperature and humidity in the animal facility are within the recommended range, as high temperatures can increase water intake.
Dietary factors Confirm that the diet is consistent across all experimental groups. High salt content in the diet can independently increase water intake and urine output.
Underlying health conditions In rare cases, pre-existing renal conditions could exacerbate the effects of this compound. Review the health records of the animals.
Issue 2: Signs of Dehydration in this compound-Treated Animals Despite Ad Libitum Water Access
Possible Cause Troubleshooting Step
Impaired access to water Ensure water bottles are functioning correctly (e.g., no clogged sipper tubes) and are easily accessible to the animals. In group-housed animals, observe for any behavioral issues preventing access to water for all individuals.
Rapid and severe aquaresis For high doses, the rate of water loss may temporarily exceed the animal's ability to compensate by drinking. Monitor animals closely, especially during the initial hours after drug administration.
Animal is unable or unwilling to drink If an animal appears lethargic or weak, it may not be drinking sufficiently.
Underlying illness Concurrent illness can lead to reduced water intake. Perform a thorough health assessment of the affected animal.
Issue 3: High Variability in Polyuria/Thirst Response Within the Same Treatment Group
Possible Cause Troubleshooting Step
Inconsistent drug administration Ensure accurate and consistent dosing for each animal. For oral gavage, verify the technique to ensure the full dose is delivered.
Individual differences in metabolism Biological variability is expected. Ensure adequate sample size to account for this. Analyze data for potential outliers.
Stress Stress can influence water intake. Acclimatize animals to the experimental procedures and housing (e.g., metabolic cages) before the study begins.

Data Presentation

Table 1: Dose-Dependent Effects of Oral this compound (OPC-31260) on Urine Flow and Osmolality in Conscious Rats

Dose (mg/kg, p.o.)Effect on Urine FlowEffect on Urine Osmolality
1 - 30Dose-dependent increaseDose-dependent decrease

Source: Adapted from in vivo studies on this compound (OPC-31260).

Table 2: Physiological Effects of this compound (OPC-31260) in a Mouse Model of Polycystic Kidney Disease

Treatment GroupWater Intake24-h Urinary Volume24-h Urinary Osmolality
ControlBaselineBaselineBaseline
Low Dose (0.05% in diet)IncreasedIncreasedDecreased
High Dose (0.1% in diet)Markedly IncreasedMarkedly IncreasedMarkedly Decreased

Source: Adapted from a study in a tamoxifen-inducible kidney epithelium-specific Pkd1-deletion mouse model.

Experimental Protocols

Key Experiment: Assessment of Polyuria and Polydipsia in Rodents Using Metabolic Cages

Objective: To quantify water intake and urine output in rodents treated with this compound.

Materials:

  • This compound (OPC-31260)

  • Vehicle control (e.g., sterile water, saline, or as specified for the compound)

  • Metabolic cages designed for mice or rats

  • Graduated water bottles

  • Urine collection tubes

  • Analytical balance

  • Osmometer

Procedure:

  • Acclimatization: House animals individually in metabolic cages for at least 3 days prior to the experiment to allow them to adapt to the new environment.

  • Baseline Measurements: For 24 hours before drug administration, measure and record baseline water intake and urine volume for each animal.

  • Animal Preparation: Weigh each animal immediately before dosing.

  • Drug Administration: Administer this compound or vehicle control via the intended route (e.g., oral gavage, intraperitoneal injection, or mixed in food).

  • Data Collection:

    • Immediately after administration, return the animals to the metabolic cages.

    • Measure and record water intake and urine volume at regular intervals (e.g., every 4, 8, 12, and 24 hours) for the duration of the study.

    • At each time point, collect the urine for analysis of osmolality and electrolyte concentrations.

  • Data Analysis:

    • Calculate the cumulative water intake and urine output for each animal at each time point.

    • Normalize data to the animal's body weight (e.g., mL/kg/24h).

    • Compare the treatment groups to the vehicle control group using appropriate statistical methods.

Mandatory Visualization

Vasopressin_V2_Receptor_Signaling_Pathway cluster_blood Bloodstream cluster_cell Collecting Duct Principal Cell cluster_lumen Collecting Duct Lumen (Urine) cluster_this compound This compound Action AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Lumen Apical Membrane (Lumen) Blood Basolateral Membrane (Blood) Water_lumen Water Water_lumen->AQP2_channel Water Reabsorption This compound This compound This compound->V2R Blocks

Caption: Vasopressin V2 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start acclimatization Acclimatize Animals to Metabolic Cages (≥3 days) start->acclimatization baseline Measure Baseline Water Intake & Urine Output (24h) acclimatization->baseline dosing Administer this compound or Vehicle Control baseline->dosing data_collection Collect Data: - Water Intake - Urine Volume - Urine Osmolality dosing->data_collection analysis Data Analysis: - Normalize to Body Weight - Statistical Comparison data_collection->analysis end End analysis->end

Caption: Experimental workflow for assessing polyuria and thirst in animal studies.

Troubleshooting_Dehydration start Signs of Dehydration Observed? (e.g., >15% weight loss, lethargy) check_water Check Water Access: - Sipper tube function - Bottle placement - Social dynamics start->check_water Yes continue_study Continue Study with Enhanced Monitoring start->continue_study No provide_support Provide Supportive Care: - Subcutaneous fluids (e.g., warmed saline or LRS) check_water->provide_support Water access is adequate check_water->continue_study Water access corrected monitor Monitor Animal Closely: - Weight - Clinical signs provide_support->monitor consult_vet Consult Veterinary Staff monitor->consult_vet No improvement monitor->continue_study Improvement

Caption: Troubleshooting guide for managing dehydration in this compound-treated animals.

References

Technical Support Center: Optimizing Mozavaptan Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V2 receptor antagonist, Mozavaptan (also known as OPC-31260), in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, non-peptide vasopressin V2 receptor antagonist.[1] Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the V2 receptor, which is predominantly expressed in the renal collecting ducts.[2][3] This inhibition prevents the AVP-mediated signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[4] The result is a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion, a phenomenon known as aquaresis.[2]

Q2: What are the common administration routes for this compound in mice?

A2: Common administration routes for this compound and other small molecules in mice include oral gavage (PO), subcutaneous (SC) injection, and intravenous (IV) injection. In some chronic studies, this compound has been administered by mixing it into the animal's feed. The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the formulation of the compound.

Q3: What are the known physiological effects and potential side effects of this compound in mice?

A3: The primary physiological effect of this compound is increased urine output (polyuria) and consequently increased water intake (polydipsia). These effects are a direct result of its aquaretic mechanism of action. Researchers should ensure animals have ad libitum access to water to prevent dehydration. Other potential side effects, extrapolated from human studies, could include dizziness, headache, and gastrointestinal discomfort, though these are difficult to assess in mice.

Troubleshooting Guides

Oral Gavage Administration

Issue 1: Animal Distress or Injury During Gavage

  • Symptoms: Excessive struggling, vocalization, or signs of pain during the procedure. Post-procedure, signs may include difficulty breathing, fluid from the nose or mouth, or lethargy.

  • Possible Causes:

    • Improper restraint technique.

    • Incorrect gavage needle size (too large or too long).

    • Incorrect placement of the gavage needle, potentially leading to esophageal or tracheal injury.

  • Solutions:

    • Proper Restraint: Ensure the mouse is properly restrained to align the esophagus and stomach in a straight line.

    • Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate size for the mouse.

    • Verify Placement: Gently insert the needle, allowing the mouse to swallow it. If resistance is met, do not force it.

    • Alternative Methods: For chronic studies, consider less stressful alternatives like voluntary oral administration in a palatable vehicle.

Issue 2: Inconsistent Dosing or Suspected Low Bioavailability

  • Symptoms: High variability in experimental results between animals receiving the same dose.

  • Possible Causes:

    • Improper gavage technique leading to incomplete dose delivery.

    • Poor formulation of this compound, leading to precipitation or instability in the vehicle.

    • First-pass metabolism in the liver significantly reducing the amount of active compound reaching systemic circulation.

  • Solutions:

    • Technique Refinement: Ensure all personnel are thoroughly trained in oral gavage.

    • Formulation Optimization: Use a suitable vehicle to ensure this compound is fully dissolved or forms a stable suspension. Sonication may aid in solubilization.

    • Consider Alternative Routes: If first-pass metabolism is a major concern, subcutaneous or intravenous administration may provide more consistent exposure.

Subcutaneous Injection Administration

Issue 1: Leakage of the Injected Solution from the Injection Site

  • Symptoms: A drop of liquid is visible at the injection site after withdrawing the needle.

  • Possible Causes:

    • The injection volume is too large for the site.

    • The needle was not inserted deep enough into the subcutaneous space.

    • The needle was withdrawn too quickly.

  • Solutions:

    • Volume and Site: For larger volumes, consider splitting the dose into two separate injection sites. The loose skin over the back is a common and suitable site.

    • Injection Technique: Ensure the needle fully penetrates the skin into the subcutaneous space. Inject the solution slowly and wait a moment before withdrawing the needle to allow the tissue to close.

Issue 2: Localized Skin Reactions at the Injection Site

  • Symptoms: Swelling, redness, inflammation, or the formation of a palpable lump at the injection site.

  • Possible Causes:

    • The formulation of this compound is irritating to the subcutaneous tissue. This can be due to the pH, osmolarity, or the vehicle used (e.g., high concentration of DMSO).

    • Precipitation of the compound at the injection site.

    • Bacterial contamination of the solution or injection site.

  • Solutions:

    • Formulation Adjustment: Optimize the vehicle to be as biocompatible as possible. Minimize the concentration of potentially irritating solvents like DMSO. Ensure the pH of the solution is close to neutral.

    • Prevent Precipitation: Ensure this compound is fully dissolved in the vehicle and remains in solution at room/body temperature.

    • Aseptic Technique: Use sterile injection solutions, needles, and syringes. Prepare the injection site according to your institution's animal care guidelines.

    • Rotate Injection Sites: For repeated injections, rotate the injection site to minimize local irritation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (OPC-31260) in Rats Following a Single Dose

Administration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Reference
Oral3 mg/kg254.3 ± 45.72.0 ± 0.51287.6 ± 213.4Not Reported
Intravenous10-100 µg/kgNot ReportedNot ReportedNot Reported100 (by definition)

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMaximum VolumeRecommended Needle Gauge
Oral Gavage10 mL/kg20-22 G (with ball-tip)
Subcutaneous (SC)10 mL/kg (split into multiple sites if > 1-2 mL)25-27 G
Intravenous (IV) - Tail Vein5 mL/kg (bolus)27-30 G

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound
  • Formulation Preparation:

    • Based on the desired dose and a maximum gavage volume of 10 mL/kg, calculate the required concentration of this compound.

    • A common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose (B11928114) in sterile water.

    • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to create a paste.

    • Gradually add the remaining vehicle while mixing to ensure a homogenous suspension. Sonication may be used to aid in creating a uniform suspension.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the precise volume to be administered.

    • Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.

    • Insert a sterile, flexible, ball-tipped gavage needle into the esophagus.

    • Slowly administer the this compound suspension.

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-procedure.

Protocol 2: Subcutaneous Administration of this compound
  • Formulation Preparation:

    • For subcutaneous injection, this compound must be in a sterile, non-irritating solution.

    • A common vehicle for subcutaneous administration includes a mixture of DMSO, PEG300, Tween 80, and sterile saline. The concentration of DMSO should be kept as low as possible (ideally under 10%) to minimize irritation.

    • Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to the final volume with sterile saline.

    • The final solution should be clear and free of precipitates. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the injection volume.

    • Gently restrain the mouse and lift the loose skin over the back to form a "tent".

    • Insert a sterile needle (25-27 G) into the base of the tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the mouse to its cage and monitor for any adverse reactions at the injection site.

Visualizations

G cluster_0 Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 insertion into Apical Membrane AQP2_vesicles->AQP2_membrane Promotes translocation and Water_reabsorption Increased Water Reabsorption AQP2_membrane->Water_reabsorption This compound This compound This compound->V2R Blocks

Caption: Signaling pathway of this compound's antagonism at the V2 receptor.

G cluster_1 Experimental Workflow for Comparing Administration Routes start Start: Naive Mice grouping Randomly assign to administration route groups start->grouping po_group Oral Gavage (PO) Group grouping->po_group sc_group Subcutaneous (SC) Group grouping->sc_group iv_group Intravenous (IV) Group grouping->iv_group dosing Administer this compound po_group->dosing sc_group->dosing iv_group->dosing sampling Serial blood sampling at defined time points dosing->sampling analysis LC-MS/MS analysis of plasma this compound levels sampling->analysis pk_calc Pharmacokinetic analysis (Cmax, Tmax, AUC, Bioavailability) analysis->pk_calc end End: Compare PK profiles pk_calc->end

References

Potential off-target effects of Mozavaptan in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mozavaptan in cell-based assays. The information is designed to help identify and address potential off-target effects and other experimental issues.

Introduction to this compound

This compound (OPC-31260) is a potent and selective non-peptide antagonist of the vasopressin V2 receptor (V2R).[1][2] It is a competitive inhibitor of arginine vasopressin (AVP) binding to the V2R, with a significantly higher affinity for the V2 receptor over the V1 receptor.[1] The primary mechanism of action involves the inhibition of the V2R-mediated signaling pathway, which typically involves Gs protein coupling, activation of adenylyl cyclase, and subsequent production of cyclic AMP (cAMP).[3] This antagonism leads to aquaresis, the excretion of free water, without a significant loss of electrolytes.

Troubleshooting Guide

This guide addresses common issues that may arise during cell-based assays with this compound, focusing on potential off-target effects and assay-specific interferences.

Quantitative Data Summary: this compound Receptor Selectivity
ReceptorIC50 (nM)Selectivity (V1/V2)Reference
Vasopressin V2 Receptor14-[1]
Vasopressin V1 Receptor1200~85-fold

Q1: My cells are showing a cytotoxic effect at concentrations where I expect only V2R antagonism. What could be the cause?

A1: Unexpected cytotoxicity can arise from several factors, including off-target effects or interference with the viability assay itself.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Off-target cytotoxicity Although not widely reported for this compound, off-target effects on other cellular components cannot be ruled out. Consider performing a broader cytotoxicity screen using a panel of cell lines with varying expression profiles.
Mitochondrial Toxicity Some compounds can interfere with mitochondrial respiration, leading to cytotoxicity. Assess mitochondrial function using assays such as the Seahorse XF Analyzer or by measuring mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes).
hERG Channel Inhibition Inhibition of the hERG potassium channel is a common cause of cardiotoxicity and can lead to cell death in certain assays. While not specifically documented for this compound, it is a common liability for small molecules. Consider a hERG channel binding or functional assay if cardiotoxicity is a concern.
Assay Interference Cell viability assays that rely on metabolic activity (e.g., MTT, MTS, XTT) can be prone to artifacts. The compound might directly reduce the tetrazolium dye or inhibit mitochondrial reductases without being truly cytotoxic.
Solution: Use an orthogonal viability assay that measures a different cellular parameter. For example, a dye exclusion assay (e.g., Trypan Blue), a membrane integrity assay (e.g., LDH release), or an ATP-based assay (e.g., CellTiter-Glo®).

Q2: I am observing a change in intracellular calcium levels in my cell line, which should not express the V2 receptor. Why is this happening?

A2: While this compound is highly selective for the V2 receptor, it does have a lower affinity for the V1 receptor, which is known to signal through calcium mobilization. Additionally, off-target effects on other GPCRs or ion channels could be involved.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
V1 Receptor Activity Your cell line may express endogenous V1 receptors. This compound can act as an antagonist at the V1 receptor with an IC50 of approximately 1.2 µM.
Solution: Confirm the expression of V1 receptors in your cell line using RT-qPCR or Western blotting. If present, consider using a more selective V1 antagonist as a control or using a cell line with no detectable V1 receptor expression.
Off-Target GPCR Activation This compound could be interacting with other GPCRs that signal via the Gq pathway, leading to phospholipase C activation and subsequent calcium release.
Solution: Profile this compound against a panel of common GPCRs to identify potential off-target interactions. Commercial services like the Eurofins SafetyScreen or CEREP panels can provide this data.
Direct Effect on Ion Channels The compound might directly modulate the activity of calcium channels on the plasma membrane or the endoplasmic reticulum.
Solution: Investigate the effect of this compound on calcium influx and efflux using specific ion channel blockers.

Q3: My cAMP assay results are inconsistent or show unexpected inhibition in a V2R-negative cell line.

A3: This could be due to off-target effects on other GPCRs that modulate cAMP levels or direct inhibition of enzymes involved in the cAMP signaling cascade.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Off-target GPCR Antagonism/Agonism This compound may be interacting with other Gs or Gi-coupled GPCRs present in your cell line, leading to an increase or decrease in cAMP levels, respectively.
Solution: Screen this compound against a panel of GPCRs to identify any off-target activities.
Direct Inhibition of Adenylyl Cyclase The compound could be directly inhibiting adenylyl cyclase, the enzyme responsible for cAMP production.
Solution: Test the effect of this compound on forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, bypassing the need for GPCR activation. Inhibition of forskolin-stimulated cAMP would suggest a direct effect on the enzyme.
Phosphodiesterase (PDE) Inhibition This compound might be inhibiting PDEs, the enzymes that degrade cAMP. This would lead to an increase in cAMP levels, which could be misinterpreted in some assay formats.
Solution: Perform a PDE activity assay in the presence of this compound.

Q4: I am seeing unexpected results in my reporter gene or fluorescence-based assays.

A4: These types of assays can be susceptible to artifacts caused by the intrinsic properties of the test compound.

Potential Causes and Solutions

Potential Cause Suggested Troubleshooting Steps
Interference with Luciferase Small molecules can directly inhibit or stabilize luciferase enzymes, leading to false-positive or false-negative results in reporter gene assays.
Solution: Perform a cell-free luciferase inhibition assay by adding this compound directly to a solution containing purified luciferase and its substrate.
Intrinsic Fluorescence This compound may possess intrinsic fluorescent properties that overlap with the excitation or emission spectra of the fluorescent dyes or proteins used in your assay, leading to background signal or quenching.
Solution: Measure the fluorescence spectrum of this compound alone in the assay buffer to determine if it has any intrinsic fluorescence. If so, consider using a different fluorescent probe with non-overlapping spectra or a non-fluorescence-based detection method.

Experimental Protocols

Protocol 1: Orthogonal Cytotoxicity Assessment

This protocol describes how to use a lactate (B86563) dehydrogenase (LDH) release assay as an orthogonal method to a metabolic-based viability assay like MTT.

  • Cell Plating: Seed cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • LDH Assay:

    • Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reagent according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control. A significant increase in LDH release indicates cytotoxicity due to compromised cell membrane integrity.

Protocol 2: Calcium Mobilization Assay in a V2R-Negative Cell Line

This protocol details how to assess for off-target effects on intracellular calcium signaling.

  • Cell Line Selection: Choose a cell line that does not express the vasopressin V2 receptor. This can be confirmed by RT-qPCR or Western blotting.

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescent plate reader or a microscope equipped with a calcium imaging system.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Signal Detection: Immediately begin measuring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Controls: Include a positive control for calcium mobilization (e.g., ATP or carbachol) and a vehicle control.

Visualizations

V2R_Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R binds This compound This compound This compound->V2R blocks G_protein Gs Protein V2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Aquaporin2 Aquaporin-2 (AQP2) Vesicles PKA->Aquaporin2 phosphorylates Membrane Apical Membrane Insertion Aquaporin2->Membrane translocation Off_Target_Troubleshooting Start Unexpected Result with this compound Is_Cytotoxic Is it Cytotoxicity? Start->Is_Cytotoxic Is_Signaling Is it an Unexpected Signaling Event? Start->Is_Signaling Is_Artifact Is it an Assay Artifact? Start->Is_Artifact Orthogonal_Assay Perform Orthogonal Cytotoxicity Assay (e.g., LDH release) Is_Cytotoxic->Orthogonal_Assay Yes V2R_Negative_Line Test in V2R-Negative Cell Line Is_Signaling->V2R_Negative_Line Yes Reporter_Control Cell-Free Luciferase Assay Is_Artifact->Reporter_Control Yes Mito_Tox Assess Mitochondrial Function Orthogonal_Assay->Mito_Tox hERG_Assay Consider hERG Channel Assay Mito_Tox->hERG_Assay Ca_Assay Calcium Mobilization Assay V2R_Negative_Line->Ca_Assay cAMP_Assay cAMP Assay (with Forskolin) V2R_Negative_Line->cAMP_Assay Fluorescence_Control Measure Intrinsic Fluorescence Reporter_Control->Fluorescence_Control Orthogonal_Assay_Logic Initial_Assay Initial Assay (e.g., MTT) Unexpected_Result Unexpected Result (e.g., Apparent Cytotoxicity) Initial_Assay->Unexpected_Result Hypothesis1 Hypothesis 1: True Cytotoxicity Unexpected_Result->Hypothesis1 Hypothesis2 Hypothesis 2: Assay Interference Unexpected_Result->Hypothesis2 Orthogonal_Assay Orthogonal Assay (e.g., LDH Release) Hypothesis1->Orthogonal_Assay Hypothesis2->Orthogonal_Assay Result1 Result: Cytotoxicity Confirmed Orthogonal_Assay->Result1 Result2 Result: No Cytotoxicity Orthogonal_Assay->Result2 Conclusion1 Conclusion: Off-Target Cytotoxic Effect Result1->Conclusion1 Conclusion2 Conclusion: Initial Result was an Artifact Result2->Conclusion2

References

Technical Support Center: Addressing Mozavaptan Resistance in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Mozavaptan in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, competitive antagonist of the vasopressin V2 receptor.[1][2] In the renal collecting ducts, arginine vasopressin (AVP) binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells.[3][4] This process increases water reabsorption. This compound blocks the binding of AVP to the V2 receptor, thereby preventing the insertion of AQP2 channels and promoting free water excretion, a process known as aquaresis.[5] This leads to an increase in urine volume and a decrease in urine osmolality.

Q2: We are observing a diminished aquaretic effect of this compound in our long-term animal study. What are the potential causes?

A decrease in the aquaretic response to this compound over time in long-term animal studies can be attributed to several potential mechanisms of resistance. These can be broadly categorized as:

  • Physiological Compensation: The animal's body may activate compensatory mechanisms to counteract the chronic fluid loss induced by this compound. This can involve adjustments in thirst and fluid intake, as well as the activation of other neurohormonal systems that regulate water balance.

  • V2 Receptor Downregulation and Desensitization: Prolonged blockade of the V2 receptor may lead to a decrease in the number of receptors on the cell surface (downregulation) or a reduced signaling response upon receptor activation (desensitization). This would lessen the target for this compound, thereby reducing its efficacy.

  • Alterations in Downstream Signaling: Changes in the expression or function of proteins involved in the signaling pathway downstream of the V2 receptor, such as adenylyl cyclase or AQP2, could also contribute to a reduced response.

  • Increased Metabolism or Clearance of this compound: While less common for resistance development, it is possible that long-term administration could induce metabolic pathways that lead to a faster clearance of the drug, reducing its effective concentration at the receptor.

Q3: Could the chemical properties of this compound contribute to the observed resistance?

While this compound is a potent and selective V2 receptor antagonist, some antagonists of G-protein coupled receptors have been reported to exhibit partial agonist activity under certain conditions. If this compound were to have a very low level of intrinsic agonism, this might, over the long term, contribute to receptor desensitization or limit the maximal antagonist effect, potentially playing a role in the normalization of water balance.

Troubleshooting Guides

Issue 1: Attenuated Aquaretic Response to Chronic this compound Dosing

If you observe a gradual decrease in urine output and an increase in urine osmolality in animals receiving long-term this compound treatment, consider the following troubleshooting steps:

Hypothesis: Compensatory physiological mechanisms or V2 receptor downregulation are occurring.

Experimental Workflow for Troubleshooting Attenuated Response

G start Observe Attenuated Aquaretic Response to this compound check_dosing Verify Dosing Regimen (Dose, Frequency, Route) start->check_dosing measure_phys Measure Key Physiological Parameters (Urine Volume & Osmolality, Water Intake, Serum Na+) check_dosing->measure_phys assess_receptor Assess V2 Receptor Status measure_phys->assess_receptor assess_signaling Evaluate Downstream Signaling measure_phys->assess_signaling receptor_binding V2 Receptor Binding Assay assess_receptor->receptor_binding Receptor Density receptor_expression V2 Receptor mRNA/Protein Expression assess_receptor->receptor_expression Receptor Synthesis interpret Interpret Results & Conclude Mechanism receptor_binding->interpret receptor_expression->interpret camp_assay Adenylyl Cyclase Activity Assay assess_signaling->camp_assay Signaling Cascade aqp2_expression AQP2 Expression & Localization assess_signaling->aqp2_expression Effector Protein camp_assay->interpret aqp2_expression->interpret

Caption: A logical workflow for troubleshooting this compound resistance.

Data to Collect:

Table 1: Time-Course of Physiological Parameters in a Long-Term this compound Study (Hypothetical Data)

Time PointTreatment GroupUrine Volume (mL/24h)Urine Osmolality (mOsm/kg)Serum Sodium (mmol/L)
Week 1 Vehicle15 ± 21800 ± 200142 ± 2
This compound (10 mg/kg)45 ± 5400 ± 50145 ± 3
Week 4 Vehicle16 ± 31750 ± 250141 ± 2
This compound (10 mg/kg)35 ± 4600 ± 70144 ± 2
Week 8 Vehicle15 ± 21820 ± 220142 ± 3
This compound (10 mg/kg)25 ± 3900 ± 100143 ± 2

Table 2: V2 Receptor and Downstream Signaling Analysis at Study Terminus (Week 8) (Hypothetical Data)

Treatment GroupV2 Receptor Density (Bmax, fmol/mg protein)V2 Receptor mRNA (Relative Expression)Forskolin-Stimulated cAMP (pmol/mg protein)AQP2 Protein (Relative Abundance)
Vehicle100 ± 121.0 ± 0.1500 ± 501.0 ± 0.15
This compound (10 mg/kg)65 ± 80.6 ± 0.08480 ± 600.7 ± 0.1

Interpretation of Hypothetical Data:

The data in Table 1 illustrates a diminishing aquaretic effect of this compound over 8 weeks. Table 2 suggests that this resistance is associated with a decrease in V2 receptor density and mRNA expression, as well as reduced AQP2 protein abundance. The normal response to forskolin (B1673556) (an adenylyl cyclase activator) indicates that the signaling machinery downstream of the receptor is likely intact, pointing towards receptor downregulation as a primary mechanism of resistance.

Experimental Protocols

Protocol 1: Vasopressin V2 Receptor Binding Assay

This protocol determines the density of V2 receptors in kidney tissue membranes.

Materials:

  • Kidney inner medulla tissue

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radiolabeled V2 receptor antagonist (e.g., [³H]-Mozavaptan or a suitable alternative)

  • Unlabeled this compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize kidney inner medulla tissue in ice-cold membrane preparation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction: In microcentrifuge tubes, combine a fixed amount of membrane protein with increasing concentrations of the radiolabeled antagonist. For non-specific binding determination, add a high concentration of unlabeled this compound to a parallel set of tubes.

  • Incubation: Incubate the reactions at a specified temperature and time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine the maximal binding capacity (Bmax), representing receptor density, and the dissociation constant (Kd), representing binding affinity.

Protocol 2: Adenylyl Cyclase Activity Assay

This assay measures the functional response of the V2 receptor signaling pathway.

Materials:

  • Kidney inner medulla membrane preparation (as in Protocol 1)

  • AVP

  • This compound

  • Forskolin (a direct activator of adenylyl cyclase)

  • Assay buffer containing ATP and a phosphodiesterase inhibitor

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Assay Setup: Prepare reaction tubes containing the membrane preparation.

  • Treatment Groups:

    • Basal: No stimulation.

    • AVP-stimulated: Add a saturating concentration of AVP.

    • This compound + AVP: Pre-incubate with this compound before adding AVP.

    • Forskolin-stimulated: Add forskolin to assess the maximal activity of adenylyl cyclase.

  • Reaction: Initiate the reaction by adding the assay buffer containing ATP. Incubate for a defined period at 37°C.

  • Termination: Stop the reaction by heating or adding a stop solution.

  • cAMP Measurement: Measure the amount of cAMP produced in each tube using a commercial cAMP assay kit.

  • Data Analysis: Normalize cAMP levels to the protein concentration of the membrane preparation. Compare the cAMP production in the different treatment groups to assess the integrity of the V2 receptor signaling pathway.

Protocol 3: Aquaporin-2 (AQP2) Expression and Localization

This protocol evaluates the downstream effector of the V2 receptor pathway.

A. Western Blotting for AQP2 Abundance:

  • Protein Extraction: Homogenize kidney inner medulla tissue in lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for AQP2. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Quantification: Use a loading control (e.g., β-actin or GAPDH) to normalize the AQP2 band intensity and quantify the relative abundance of AQP2 protein.

B. Immunohistochemistry for AQP2 Localization:

  • Tissue Preparation: Fix kidney tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.

  • Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval. Incubate the sections with a primary antibody against AQP2, followed by a fluorescently labeled secondary antibody.

  • Imaging: Use a fluorescence microscope to visualize the localization of AQP2 within the collecting duct cells. In a stimulated state, AQP2 should be concentrated at the apical membrane. In a this compound-treated or resistant state, AQP2 may be more diffusely localized in the cytoplasm.

Signaling Pathways and Resistance Mechanisms

Vasopressin V2 Receptor Signaling Pathway

G AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicle->AQP2_insertion Promotes Translocation Water_reabsorption Water Reabsorption AQP2_insertion->Water_reabsorption This compound This compound This compound->V2R Blocks

Caption: The canonical vasopressin V2 receptor signaling pathway.

Potential Mechanisms of V2 Receptor Desensitization and Downregulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm V2R V2 Receptor GRK GRK V2R->GRK Phosphorylation Endosome Endosome V2R->Endosome Internalization Arrestin β-Arrestin GRK->Arrestin Recruitment Arrestin->V2R Binding & Uncoupling from Gs Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling Recycling to Membrane Endosome->Recycling Recycling->V2R Re-sensitization mRNA_degradation Decreased V2R mRNA Stability Transcription Decreased V2R Gene Transcription Transcription->V2R Synthesis

Caption: Mechanisms of V2 receptor desensitization and downregulation.

References

How to avoid Mozavaptan precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mozavaptan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to help you avoid precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is characterized by poor solubility in water.[1] Published data indicates that its solubility in water is less than 1 mg/mL.[2][3] For experimental purposes, it is typically first dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) before further dilution into aqueous buffers.[4][5]

Q2: I observed a precipitate when I diluted my this compound stock solution (in DMSO) into my aqueous buffer. What is the likely cause?

This common phenomenon is known as "solvent-shifting precipitation." this compound is highly soluble in a "good" solvent like DMSO but poorly soluble in a "poor" solvent like an aqueous buffer. When the concentrated DMSO stock is introduced into the aqueous medium, the solvent composition rapidly changes, causing the compound to crash out of the solution and form a precipitate.

Q3: My this compound solution, which was initially clear, became cloudy over time. What could be the reason?

This could be due to a few factors:

  • Supersaturation: Your solution may be in a temporary, unstable supersaturated state. Over time, the compound can begin to nucleate and precipitate out of the solution.

  • Temperature Fluctuations: The solubility of compounds can be temperature-dependent. If the solution is exposed to lower temperatures, the solubility of this compound may decrease, leading to precipitation.

  • pH Instability: If the pH of your buffer changes over time, it could affect the solubility of this compound, especially if the compound's solubility is pH-dependent.

Troubleshooting Guide

Issue 1: this compound powder does not dissolve in my aqueous buffer.

  • Root Cause: this compound has very low intrinsic aqueous solubility.

  • Solution: Direct dissolution in aqueous buffers is not recommended. You should first prepare a concentrated stock solution in an appropriate organic solvent.

    • Recommended Solvent: Use fresh, anhydrous DMSO. Moisture in DMSO can reduce the solubility of some compounds.

Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous buffer.

  • Root Cause: Solvent-shifting precipitation due to the rapid change in solvent polarity.

  • Solutions:

    • Modify the Dilution Process: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing. This allows for a more gradual change in the solvent environment.

    • Incorporate Co-solvents and Surfactants: For many poorly soluble drugs, formulations that include co-solvents and surfactants are effective at preventing precipitation. These agents help to keep the drug solubilized in the aqueous environment.

      • A common formulation for in vivo studies consists of 30% Propylene (B89431) glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).

      • Another suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Use Polymeric Precipitation Inhibitors: Excipients like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can inhibit crystal nucleation and growth, thus maintaining a supersaturated state.

Issue 3: My solution precipitates after a freeze-thaw cycle.

  • Root Cause: The stability of the solubilized compound can be compromised during the freezing and thawing process.

  • Solution: It is best to aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When needed, thaw the aliquot slowly on ice.

Quantitative Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/SystemMaximum Concentration/SolubilityReference(s)
Water< 1 mg/mL
DMSO1 - 85 mg/mL
Ethanol~1 mg/mL
30%Propylene glycol, 5%Tween 80, 65% D5W30 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Studies

This protocol is for preparing a 1 mL working solution at a concentration of 30 mg/mL.

  • Prepare a 100 mg/mL stock solution of this compound in clarified propylene glycol.

  • In a sterile tube, add 300 µL of the 100 mg/mL propylene glycol stock solution.

  • Add 50 µL of Tween 80 to the tube.

  • Mix the solution thoroughly until it is clear.

  • Add 650 µL of D5W (5% dextrose in water) to bring the final volume to 1 mL.

  • Mix the final solution evenly.

  • Note: It is recommended to use this formulation immediately after preparation for optimal results.

Protocol 2: High-Throughput Screening for Optimal Formulation

This protocol is a general method for identifying suitable formulations to prevent precipitation.

  • Prepare Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO (e.g., 10 mM).

    • Prepare stock solutions of various excipients (co-solvents, surfactants, polymers) in the desired aqueous buffer.

  • Set up a 96-well Plate:

    • In the wells of a 96-well plate, create a matrix of different aqueous formulations by combining the excipient stock solutions at various concentrations.

  • Introduce this compound:

    • Add a small, fixed volume of the this compound DMSO stock solution to each well to achieve the desired final concentration.

  • Monitor for Precipitation:

    • Incubate the plate at the desired experimental temperature.

    • Monitor the wells for any signs of precipitation over time. This can be done visually or by using a plate reader to measure light scattering (nephelometry).

  • Analysis:

    • Identify the formulations that remain clear for the longest duration. These are the optimal candidates for your experiment.

Visualizations

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_dissolution Initial Dissolution Problem? start->check_dissolution use_dmso Use Anhydrous DMSO for Stock Solution check_dissolution->use_dmso Yes check_dilution Precipitation on Dilution? check_dissolution->check_dilution No use_dmso->check_dilution solvent_shift Solvent-Shifting Precipitation check_dilution->solvent_shift solutions Implement Solutions: - Modify Dilution Process - Add Co-solvents/Surfactants - Use Polymeric Inhibitors check_dilution->solutions Yes check_stability Precipitation Over Time? check_dilution->check_stability No end Clear Solution solutions->end stability_issues Stability Issues: - Supersaturation - Temperature Effects check_stability->stability_issues stability_solutions Implement Solutions: - Aliquot for Single Use - Control Temperature check_stability->stability_solutions Yes check_stability->end No stability_solutions->end

Caption: A workflow diagram for troubleshooting this compound precipitation.

Solvent_Shifting_Precipitation cluster_stock High Concentration Stock cluster_buffer Aqueous Buffer cluster_precipitate Final Mixture A B C D E F G H I J K L M N O P stock_label This compound in 100% DMSO (Soluble) stock_label->buffer_label Rapid Dilution precipitate_label This compound Precipitates in Low % DMSO buffer_label->precipitate_label Solvent Shift P1 P2 P3 P4 P5 P6

Caption: The mechanism of solvent-shifting precipitation.

References

Technical Support Center: Optimizing Oral Bioavailability of Mozavaptan in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of vehicle selection on the oral bioavailability of Mozavaptan in rats. The following information is curated to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound, like many pharmaceutical compounds, can exhibit poor oral bioavailability due to a combination of factors. These can include low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism in the gut wall or liver. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.

Q2: How critical is vehicle selection for a preclinical oral bioavailability study of this compound in rats?

A2: Vehicle selection is a critical determinant of a drug's performance in preclinical oral studies. An inadequate formulation can fail to release this compound or maintain its solubility at the absorption site, leading to inaccurately low and highly variable exposure. The choice of vehicle can significantly influence key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC).

Q3: What are the common types of vehicles used for poorly soluble compounds like this compound in rat studies?

A3: Common vehicle strategies for poorly water-soluble drugs in rats include:

  • Aqueous Suspensions: The drug is suspended in an aqueous medium, often with a suspending agent like methylcellulose (B11928114) or carboxymethylcellulose to ensure uniformity.

  • Co-solvent Systems: A mixture of water and a water-miscible organic solvent (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol) is used to increase the drug's solubility.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS) or solutions in oils, which can enhance absorption by improving solubility and utilizing lipid absorption pathways.

Q4: Can the physical properties of the dosing formulation affect the study outcome?

A4: Absolutely. For suspensions, homogeneity is crucial. If the suspension is not uniformly mixed, the dose administered to each animal can vary significantly, leading to high variability in pharmacokinetic data. For solutions, ensuring the drug remains dissolved and does not precipitate upon administration into the aqueous environment of the GI tract is essential.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations of this compound After Oral Dosing

Potential CauseTroubleshooting Recommendation
Inconsistent Dosing Vehicle If using a suspension, ensure it is uniformly mixed before and during dose administration. High-energy mixing or continuous stirring may be necessary. Perform content uniformity testing on the formulation to confirm consistency.
Variable Gastric Emptying Standardize the fasting time of the experimental animals (typically overnight with free access to water) before dosing to minimize variability in gastric emptying and intestinal transit time.
Inaccurate Dosing Technique Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate dose delivery to the stomach.

Issue 2: Consistently Low or Undetectable Plasma Exposure (Low Cmax and AUC)

Potential CauseTroubleshooting Recommendation
Poor Drug Solubility and Dissolution in the GI Tract The selected vehicle is likely insufficient to overcome this compound's low aqueous solubility. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site. Consider formulating this compound in a co-solvent system or a lipid-based formulation to enhance solubility.
Extensive First-Pass Metabolism This is an intrinsic property of the drug's interaction with metabolic enzymes. While difficult to alter, some lipid-based formulations can partially mitigate this by promoting lymphatic absorption, thereby bypassing the liver on the first pass.
Insufficient Dose Due to potentially very low bioavailability, a sufficiently high oral dose may be required to achieve detectable plasma concentrations. Review available literature for typical dose ranges for similar compounds.

Data Presentation: Impact of Vehicle Type on Pharmacokinetic Parameters

The following table summarizes the potential qualitative impact of different vehicle types on the oral bioavailability of a poorly soluble drug like this compound.

Vehicle TypePotential Effect on CmaxPotential Effect on TmaxPotential Effect on AUCKey Considerations
Aqueous Suspension (e.g., 0.5% Methylcellulose) LowerLongerLowerSimple to prepare but may provide the lowest exposure. Acts as a baseline.
Co-solvent System (e.g., PEG 400/Water) HigherShorterHigherIncreases solubility but the co-solvent concentration must be safe and well-tolerated by the rats.[1]
Lipid-Based Formulation (e.g., SEDDS) HighestShortestHighestCan significantly enhance absorption by increasing solubility and utilizing lipid uptake mechanisms.[2][3] Formulation development is more complex.

Experimental Protocols

Protocol: Oral Pharmacokinetic Study of this compound in Rats

1. Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration in a selected vehicle.

2. Materials:

  • This compound

  • Selected Vehicle (e.g., 20% PEG 400 in water)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles (18-gauge, straight)

  • Syringes

  • Blood collection tubes (containing K2-EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

3. Dosing Formulation Preparation:

  • Weigh the required amount of this compound.

  • In a sterile container, dissolve the this compound in the selected vehicle to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dosing volume).

  • Ensure the solution is clear and homogenous. If preparing a suspension, ensure it is uniformly dispersed.

4. Animal Dosing and Sampling:

  • Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

  • Administer the this compound formulation via oral gavage. A control group should receive the vehicle alone. Record the exact time of dosing.

  • Collect blood samples (approximately 150-200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately place blood samples into tubes containing anticoagulant and mix gently.

5. Plasma Processing and Storage:

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) to new, clearly labeled tubes.

  • Store the plasma samples at -80°C until bioanalysis.

6. Bioanalysis:

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.

  • Analyze the plasma samples to determine the concentration of this compound at each time point.

7. Pharmacokinetic Analysis:

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), using appropriate software.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase Formulation Formulation Preparation (e.g., this compound in Vehicle) Dosing Oral Gavage (10 mg/kg) Formulation->Dosing Animal_Prep Animal Preparation (Fasting) Animal_Prep->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, etc.) Bioanalysis->PK_Analysis

References

Technical Support Center: Synthesis of Mozavaptan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Mozavaptan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of this compound derivatives?

A1: Researchers often face challenges related to:

  • Low reaction yields: Particularly in the amidation and cyclization steps.

  • Side reactions: Formation of impurities during reduction and acylation steps.

  • Purification difficulties: Due to the polar nature of the benzazepine core and intermediates.

  • Characterization complexities: Ambiguous NMR spectra and challenging HPLC method development.

Q2: How can I improve the yield of the amidation reaction between the secondary amine intermediate and the substituted benzoyl chloride?

A2: To improve amidation yields, consider the following:

  • Reagent Purity: Ensure both the amine and benzoyl chloride are of high purity and free from moisture.

  • Base Selection: Use a non-nucleophilic hindered base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct without competing in the reaction.

  • Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally suitable. Ensure the solvent is dry.

  • Temperature Control: The reaction is often exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C) can minimize side reactions.[1]

Q3: What are the potential side products during the LiAlH₄ reduction of the amide intermediate?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, and several side reactions can occur:

  • Over-reduction: While amides are typically reduced to amines, other functional groups in the molecule might also be susceptible to reduction.

  • Incomplete reaction: Insufficient LiAlH₄ or short reaction times can lead to a mixture of starting material and product.

  • Work-up related byproducts: The aqueous workup must be performed carefully to avoid the formation of aluminum hydroxides that can complicate purification. Traces of water during the reaction can lead to partial reduction to aldehydes.[2]

Q4: My this compound derivative is highly polar and difficult to purify by standard silica (B1680970) gel chromatography. What are my options?

A4: Purification of polar basic compounds like this compound derivatives can be challenging.[3] Consider these alternatives:

  • Reverse-phase chromatography (RPC): C18 columns with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or TFA) can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that show little retention in RPC.[4][5]

  • Ion-exchange chromatography: If your derivative has a persistent charge, this can be a powerful purification method.

  • Supercritical fluid chromatography (SFC): Often provides good separation for polar compounds with the advantage of faster run times and easier solvent removal.

Q5: I'm observing complex and overlapping signals in the aromatic region of the ¹H NMR spectrum of my final compound. How can I simplify the interpretation?

A5: The benzazepine core and attached aromatic rings can lead to complex NMR spectra. To aid interpretation:

  • Use a higher field NMR spectrometer: This will increase signal dispersion.

  • 2D NMR techniques: COSY, HSQC, and HMBC experiments are invaluable for assigning protons and carbons and determining connectivity.

  • Change the solvent: Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter chemical shifts and potentially resolve overlapping signals.

Troubleshooting Guides

Guide 1: Amidation Step - Low Yield or Incomplete Reaction
Symptom Possible Cause Suggested Solution
Low yield of amide productIncomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Degradation of starting materials or product.Run the reaction at a lower temperature. Ensure reagents are pure.
Poor quality of benzoyl chloride.Use freshly prepared or purchased benzoyl chloride.
Formation of multiple spots on TLCSide reactions.Use a non-nucleophilic base like DIPEA. Control the temperature carefully. Add the benzoyl chloride solution slowly to the amine solution.
Presence of impurities in starting materials.Purify starting materials before the reaction.
Guide 2: LiAlH₄ Reduction Step - Complex Product Mixture
Symptom Possible Cause Suggested Solution
Presence of starting material (amide) in the product mixtureInsufficient LiAlH₄.Use a larger excess of LiAlH₄ (typically 2-4 equivalents).
Short reaction time.Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Formation of an aldehyde byproductPresence of trace amounts of water.Ensure all glassware is oven-dried and the solvent (e.g., THF) is anhydrous.
Difficult filtration during workupFormation of gelatinous aluminum salts.Perform a careful Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate granular aluminum salts that are easier to filter.
Guide 3: HPLC Analysis - Poor Peak Shape or Resolution
Symptom Possible Cause Suggested Solution
Tailing peaksSecondary interactions with silica.Add a small amount of a competitor (e.g., triethylamine for basic compounds, or trifluoroacetic acid for acidic compounds) to the mobile phase.
Column overload.Inject a smaller sample volume or a more dilute sample.
Broad peaksLow column efficiency.Ensure the column is properly packed and conditioned. Check for voids in the column.
Inappropriate mobile phase.Optimize the mobile phase composition, including the organic modifier, pH, and additives.
Poor resolution between peaksMobile phase is too strong or too weak.Adjust the mobile phase composition to achieve a k' (retention factor) between 2 and 10 for the peaks of interest.
Gradient is too steep.If using a gradient, make it shallower around the elution time of the target compounds.

Experimental Protocols

General Procedure for Amidation of a Secondary Amine Intermediate
  • Dissolve the secondary amine intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.5 equiv), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzoyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for LiAlH₄ Reduction of an Amide Intermediate
  • Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 3.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the amide intermediate (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be further purified if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product Start Starting Materials Amidation Amidation Start->Amidation Step 1 Reduction LiAlH4 Reduction Amidation->Reduction Step 2 Final_Amidation Final Amidation Reduction->Final_Amidation Step 3 Purification Chromatography (Silica or RP-HPLC) Final_Amidation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Mozavaptan_Derivative This compound Derivative Characterization->Mozavaptan_Derivative Vasopressin_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular V2R Vasopressin V2 Receptor G_Protein G Protein (Gs) V2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin Aquaporin-2 Vesicles PKA->Aquaporin Phosphorylates Membrane_Insertion Aquaporin-2 Insertion into Apical Membrane Aquaporin->Membrane_Insertion Translocation Water_Reabsorption Increased Water Reabsorption Membrane_Insertion->Water_Reabsorption Vasopressin Vasopressin (AVP) Vasopressin->V2R Binds and Activates This compound This compound Derivative This compound->V2R Blocks Binding

References

Validation & Comparative

A Comparative Analysis of Mozavaptan and Tolvaptan in Preclinical Models of SIADH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of mozavaptan and tolvaptan (B1682983), two selective vasopressin V2 receptor antagonists, in animal models relevant to the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). The information is compiled from preclinical studies to assist researchers in understanding the nuances of these two therapeutic agents.

Mechanism of Action: V2 Receptor Antagonism

Both this compound and tolvaptan are classified as "vaptans" and share a common mechanism of action. They are selective antagonists of the arginine vasopressin receptor 2 (V2R) located in the renal collecting ducts.[1][2] In SIADH, excessive secretion of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), leads to the upregulation of aquaporin-2 water channels in the kidneys.[3][4] This results in increased water reabsorption, leading to dilutional hyponatremia.

By competitively blocking the V2 receptors, both this compound and tolvaptan prevent the AVP-mediated insertion of aquaporin-2 channels.[1] This inhibition of water reabsorption leads to an increase in free water excretion, a process known as aquaresis, without a significant loss of electrolytes. The end result is a normalization of serum sodium levels.

Signaling Pathway of V2 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound and tolvaptan.

G cluster_cell Collecting Duct Cell cluster_antagonist Mechanism of Vaptans AVP AVP (Vasopressin) V2R V2 Receptor AVP->V2R AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel AQP2_vesicle->AQP2_channel Translocates to Membrane water H₂O AQP2_channel->water Water Reabsorption membrane Apical Membrane lumen Collecting Duct Lumen (Urine) water->AQP2_channel Vaptans This compound / Tolvaptan Vaptans->V2R Blocks

V2 Receptor Signaling and Vaptan Inhibition

Efficacy Data in Animal Models

This compound (OPC-31260) Efficacy Data

The following table summarizes the key findings from a study in normal conscious rats.

ParameterAnimal ModelTreatmentDosageKey FindingsReference
Urine FlowNormal Conscious RatsOral this compound1 to 30 mg/kgDose-dependent increase in urine flow and decrease in urine osmolality.
AVP InhibitionWater-loaded, alcohol-anesthetized ratsIntravenous this compound10, 30, 100 µg/kgDose-dependent inhibition of the antidiuretic action of exogenously administered AVP.
Tolvaptan (OPC-41061) Efficacy Data

The following table summarizes findings from studies in rat models of hyponatremia, which are relevant to SIADH.

ParameterAnimal ModelTreatmentDosageKey FindingsReference
Aquaresis & Serum SodiumAcute Severe Hyponatremia Rat ModelOral Tolvaptan1, 3, and 10 mg/kgDose-dependent aquaresis (increased urine volume, decreased urine osmolality) and a gradual increase in plasma sodium concentration.
MortalityAcute Severe Hyponatremia Rat ModelOral Tolvaptan1, 3, and 10 mg/kgReduced mortality compared to untreated rats (47% mortality in untreated group vs. no deaths at higher tolvaptan doses).
Serum Sodium CorrectionChronic Severe Hyponatremia Rat ModelOral Tolvaptan0.25, 0.5, 1, 2, 4, and 8 mg/kg (dose titration)Increased plasma sodium to healthy levels without causing abnormal neurological symptoms.
Organ Water ContentChronic Severe Hyponatremia Rat ModelOral TolvaptanDose titration as aboveImproved hyponatremia-driven increases in wet weight and water content in organs.

Receptor Selectivity

Both drugs are selective for the V2 receptor over the V1a receptor, which is crucial for their aquaretic effect without significant blood pressure changes.

CompoundV2 Receptor Selectivity (over V1a)Reference
This compound25-fold
Tolvaptan29-fold

Experimental Protocols

SIADH Animal Model Creation

A common method for inducing a state of SIADH in rats involves the following steps:

G start Start osmotic_pump Implant Osmotic Mini-pump start->osmotic_pump avp_infusion Continuous s.c. Infusion of AVP/DDAVP osmotic_pump->avp_infusion water_loading Induce Water Loading (e.g., 5% dextrose in drinking water or liquid diet) avp_infusion->water_loading hyponatremia Development of Hyponatremia water_loading->hyponatremia treatment Administer Vaptan or Vehicle hyponatremia->treatment monitoring Monitor Serum Sodium, Urine Output, and Osmolality treatment->monitoring end Endpoint Analysis monitoring->end

Workflow for SIADH Rat Model Induction

Detailed Steps:

  • Animal Model : Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of SIADH :

    • Continuous subcutaneous infusion of arginine vasopressin (AVP) or its synthetic analog, desmopressin (B549326) (DDAVP), is administered via a surgically implanted osmotic mini-pump.

    • To induce hyponatremia, rats are given excess water, either through forced water loading, a liquid diet, or by providing 5% dextrose as their drinking water.

  • Drug Administration :

    • This compound has been administered orally at doses of 1 to 30 mg/kg in conscious rats.

    • Tolvaptan has been administered orally in single doses (1, 3, 10 mg/kg) or through dose titration (0.25 to 8 mg/kg) in rat models of hyponatremia.

  • Efficacy Measurement :

    • Blood samples are collected to measure serum sodium and osmolality.

    • Urine is collected to measure volume and osmolality.

    • In some studies, organ water content is measured at the end of the experiment.

    • Behavioral assessments are conducted to monitor for any neurological side effects of rapid sodium correction.

Pharmacokinetic Profiles in Rats

Understanding the pharmacokinetic properties of these drugs is essential for designing and interpreting efficacy studies.

ParameterThis compoundTolvaptanReference
Administration 3 mg/kg oralSingle oral administration
Absorption Rapidly absorbedRapidly absorbed
Distribution -Extensively distributed to all tissues; low levels in the cerebrum, cerebellum, and medulla oblongata.
Protein Binding -≥ 97.2% in rat plasma
Excretion -Mainly into feces via the biliary route.

Summary and Conclusion

Both this compound and tolvaptan have demonstrated efficacy in preclinical models by promoting aquaresis and correcting hyponatremia through selective V2 receptor antagonism. Tolvaptan has been studied more extensively in rat models specifically designed to mimic acute and chronic hyponatremia seen in SIADH, with data showing dose-dependent efficacy in normalizing serum sodium and improving survival. This compound has also shown a clear aquaretic effect in rats.

Based on the available in vitro data, tolvaptan exhibits slightly higher selectivity for the V2 receptor over the V1a receptor compared to this compound. However, without direct head-to-head comparative studies in a standardized SIADH animal model, it is difficult to definitively conclude on the superior efficacy of one compound over the other.

Future preclinical research should focus on direct comparative studies to elucidate any significant differences in the efficacy and safety profiles of this compound and tolvaptan. Such studies would be invaluable for guiding the clinical development and application of these agents in the treatment of SIADH.

References

Vaptans for Renal Cyst Growth: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, mechanisms, and experimental backing of vasopressin V2 receptor antagonists in the management of Autosomal Dominant Polycystic Kidney Disease (ADPKD).

This guide provides a comparative analysis of vaptans, a class of drugs that have emerged as a promising therapeutic strategy for slowing the progression of renal cyst growth, primarily in the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The primary focus is on tolvaptan (B1682983), the most extensively studied and approved vaptan for this indication, with a comparative look at lixivaptan (B1674903), an emerging alternative. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the available quantitative data, experimental protocols, and underlying signaling pathways.

Mechanism of Action: Targeting the Vasopressin V2 Receptor Pathway

In ADPKD, the proliferation of kidney cysts is significantly influenced by the hormone vasopressin.[1][2] Vasopressin binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of renal collecting duct cells, initiating a signaling cascade that leads to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] Elevated cAMP levels promote cell proliferation and fluid secretion into the cysts, thereby driving cyst growth and overall kidney enlargement. Vaptans are competitive antagonists of the V2R, effectively blocking the action of vasopressin and thereby reducing intracellular cAMP levels. This inhibition of the V2R signaling pathway is the primary mechanism by which vaptans are thought to slow renal cyst growth.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds to G_Protein G Protein V2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cell_Proliferation Cell Proliferation PKA->Cell_Proliferation Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Cyst_Growth Cyst Growth Cell_Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth Vaptans Vaptans (e.g., Tolvaptan) Vaptans->V2R Inhibits

Figure 1: Vasopressin V2 Receptor Signaling Pathway in ADPKD and the Mechanism of Action of Vaptans.

Comparative Efficacy of Vaptans

The bulk of clinical evidence for the efficacy of vaptans in ADPKD comes from two landmark phase 3 clinical trials of tolvaptan: the TEMPO 3:4 trial and the REPRISE trial. Lixivaptan is another selective V2 receptor antagonist that has been investigated as a potential treatment for ADPKD, with a focus on a potentially improved liver safety profile compared to tolvaptan.

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy data from the pivotal clinical trials of tolvaptan.

Table 1: Efficacy of Tolvaptan in the TEMPO 3:4 Trial (Early-Stage ADPKD)

EndpointTolvaptan GroupPlacebo GroupTreatment Differencep-value
Annual Rate of Change in Total Kidney Volume (TKV) 2.80%5.51%-2.71% per year<0.001
Annual Rate of Decline in eGFR (mL/min/1.73 m²) -2.72-3.700.98 per year<0.001

Data from the TEMPO 3:4 trial, a 3-year, multicenter, double-blind, placebo-controlled trial in patients with ADPKD, an estimated creatinine (B1669602) clearance of ≥60 mL/min, and a total kidney volume of ≥750 mL.

Table 2: Efficacy of Tolvaptan in the REPRISE Trial (Later-Stage ADPKD)

EndpointTolvaptan GroupPlacebo GroupTreatment Differencep-value
Change in eGFR from Baseline to 12 Months (mL/min/1.73 m²) -2.34-3.611.27<0.001

Data from the REPRISE trial, a 12-month, multicenter, double-blind, placebo-controlled, randomized-withdrawal trial in patients with ADPKD and an eGFR of 25 to 65 mL/min/1.73 m² (ages 18-55) or an eGFR of 25 to 44 mL/min/1.73 m² (ages 56-65).

Lixivaptan: An Emerging Alternative

Lixivaptan is being developed as a potential alternative to tolvaptan for ADPKD. Preclinical studies in animal models of PKD have shown that lixivaptan can reduce kidney weight, cyst volume, and cAMP levels. A key differentiating factor for lixivaptan is its potential for a lower risk of hepatotoxicity. Quantitative systems toxicology modeling has predicted a markedly lower risk of liver injury with lixivaptan compared to tolvaptan. A phase 3 clinical trial (ACTION study) is underway to evaluate the efficacy and safety of lixivaptan in a large cohort of ADPKD patients.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the key aspects of the experimental protocols for the TEMPO 3:4 and REPRISE trials.

TEMPO 3:4 Trial Protocol
  • Study Design: A phase 3, multicenter, double-blind, placebo-controlled, 3-year trial.

  • Patient Population: 1445 patients aged 18 to 50 years with a diagnosis of ADPKD, a total kidney volume of 750 mL or more, and an estimated creatinine clearance of 60 mL/min or higher.

  • Intervention: Patients were randomly assigned in a 2:1 ratio to receive either tolvaptan or a placebo. The starting dose of tolvaptan was 45 mg in the morning and 15 mg in the afternoon, which was titrated up to a maximum of 90 mg in the morning and 30 mg in the afternoon, based on tolerability.

  • Primary Endpoint: The annual rate of change in total kidney volume (TKV).

  • Secondary Endpoints: The rate of kidney-function decline, the incidence of kidney pain, and the rates of worsening hypertension and albuminuria.

REPRISE Trial Protocol
  • Study Design: A phase 3b, multicenter, randomized-withdrawal, placebo-controlled, double-blind trial.

  • Patient Population: 1370 patients with ADPKD. Inclusion criteria were an eGFR between 25 and 65 mL/min/1.73 m² for patients aged 18 to 55 years, or an eGFR between 25 and 44 mL/min/1.73 m² for patients aged 56 to 65 years who also had evidence of a decline in eGFR of more than 2.0 mL/min/1.73 m² per year.

  • Intervention: All patients initially received tolvaptan in a single-blind run-in period. Those who tolerated the medication were then randomly assigned to continue tolvaptan or switch to a placebo for 12 months. The tolvaptan dose was titrated to the highest tolerated dose (maximum of 90 mg in the morning and 30 mg in the afternoon).

  • Primary Endpoint: The change in eGFR from the pretreatment baseline to the post-treatment follow-up visit.

  • Secondary Endpoints: The annualized slope of eGFR decline and the incidence of ADPKD-related complications.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population Patient Population (ADPKD with specific TKV and eGFR criteria) Randomization Randomization Patient_Population->Randomization Vaptan_Group Vaptan Treatment Arm (e.g., Tolvaptan) Randomization->Vaptan_Group Placebo_Group Placebo Control Arm Randomization->Placebo_Group Dose_Titration Dose Titration (based on tolerability) Vaptan_Group->Dose_Titration Follow_Up Follow-up Period (e.g., 1-3 years) Placebo_Group->Follow_Up Dose_Titration->Follow_Up Data_Collection Data Collection (TKV, eGFR, Safety) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 2: Generalized Experimental Workflow for Vaptan Clinical Trials in ADPKD.

Conclusion

Vaptans, particularly tolvaptan, represent a significant advancement in the management of ADPKD by targeting a key pathway involved in cyst growth. Clinical trial data has consistently demonstrated the efficacy of tolvaptan in slowing the increase in total kidney volume and the decline in renal function in patients with both early and later-stage ADPKD. The development of lixivaptan offers the potential for a vaptan therapy with a more favorable liver safety profile, which could be a significant benefit for patients. Ongoing and future research will be crucial to further delineate the comparative efficacy and safety of different vaptans and to optimize their use in the long-term management of ADPKD.

References

A Preclinical Head-to-Head Comparison of Mozavaptan and Conivaptan for Vasopressin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical data for Mozavaptan and Conivaptan, two vasopressin receptor antagonists. This analysis is based on available individual preclinical studies, as direct head-to-head preclinical investigations were not identified in the public domain.

Executive Summary

This compound and Conivaptan are both antagonists of the arginine vasopressin (AVP) receptors, playing crucial roles in regulating water and electrolyte balance. While both drugs target vasopressin receptors, they exhibit different selectivity profiles. Conivaptan is a dual antagonist of both vasopressin V1a and V2 receptors.[1][2][3][4] In contrast, this compound is a selective V2 receptor antagonist, showing significantly higher affinity for the V2 receptor over the V1a receptor.[5] This difference in receptor selectivity may translate to varied efficacy and safety profiles in different therapeutic contexts. This guide synthesizes available preclinical data to aid researchers in understanding the nuanced differences between these two compounds.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity
CompoundReceptor SubtypeSpeciesAssay TypeAffinity (IC50/Ki)Selectivity (V2 vs. V1a)Reference
This compound V2HumanCompetitive BindingIC50: 14 nM~85-fold
V1aHumanCompetitive BindingIC50: 1.2 µM
Conivaptan V1aHumanCompetitive BindingNanomolar affinityDual antagonist
V2HumanCompetitive BindingNanomolar affinity
Table 2: In Vivo Pharmacodynamic Effects in Rats
CompoundAdministration RouteDoseAnimal ModelKey EffectsReference
This compound Oral1 - 30 mg/kgNormal conscious ratsDose-dependent increase in urine flow and decrease in urine osmolality.
Intravenous10 - 100 µg/kgWater-loaded, alcohol-anesthetized ratsInhibited the antidiuretic action of exogenously administered AVP.
Conivaptan OralNot specifiedNormal conscious ratsDose-dependent increase in urine volume and fluid intake; decreased urine osmolality without natriuresis.
IntravenousNot specifiedDehydrated ratsIncreased urine volume and reduced urine osmolality in a dose-dependent manner.
IntravenousNot specifiedRats with SIADHStatistically significant increase in blood [Na+] concentration and plasma osmolality.

Experimental Protocols

In Vitro Receptor Binding Assays (General Methodology):

Competitive binding assays are utilized to determine the affinity of this compound and Conivaptan for vasopressin V1a and V2 receptors. These experiments typically involve:

  • Membrane Preparation: Isolation of cell membranes expressing the target human vasopressin receptors (V1a or V2).

  • Radioligand Binding: Incubation of the membranes with a constant concentration of a radiolabeled vasopressin analog (e.g., [3H]-AVP).

  • Competitive Inhibition: Addition of increasing concentrations of the unlabeled antagonist (this compound or Conivaptan).

  • Separation and Detection: Separation of bound from unbound radioligand, followed by quantification of radioactivity.

  • Data Analysis: Calculation of IC50 values (the concentration of antagonist that inhibits 50% of radioligand binding) and/or Ki values (the equilibrium dissociation constant for the antagonist).

In Vivo Aquaretic Effect Studies in Rats (General Methodology):

Animal models are employed to assess the in vivo effects of this compound and Conivaptan on water excretion. A common experimental workflow includes:

  • Animal Acclimatization: Acclimatization of rats to metabolic cages.

  • Hydration/Dehydration: Depending on the study, animals may be water-loaded to induce diuresis or dehydrated to stimulate AVP release.

  • Drug Administration: Administration of the test compound (this compound or Conivaptan) via the desired route (oral or intravenous).

  • Urine Collection: Collection of urine at specified time intervals.

  • Measurement of Parameters: Measurement of urine volume, osmolality, and electrolyte concentrations.

  • Blood Sampling: Collection of blood samples to measure plasma sodium concentration and osmolality.

Mandatory Visualization

G cluster_vasopressin Vasopressin Signaling cluster_antagonists Vaptan Antagonism AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R PLC Phospholipase C V1aR->PLC AC Adenylyl Cyclase V2R->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA AQP2 Aquaporin-2 Translocation PKA->AQP2 Water_Reabsorption Water Reabsorption AQP2->Water_Reabsorption Conivaptan Conivaptan Conivaptan->V1aR Inhibits Conivaptan->V2R Inhibits This compound This compound This compound->V2R Selectively Inhibits

Caption: Vasopressin signaling and antagonist action.

G start Start animal_prep Animal Model Preparation (e.g., Water-loaded Rats) start->animal_prep drug_admin Drug Administration (this compound or Conivaptan) animal_prep->drug_admin sample_collection Sample Collection (Urine and Blood) drug_admin->sample_collection analysis Pharmacodynamic Analysis (Urine Volume, Osmolality, Plasma Na+) sample_collection->analysis end End analysis->end

Caption: General preclinical experimental workflow.

Discussion

The available preclinical data highlights a key pharmacological distinction between this compound and Conivaptan. Conivaptan acts as a dual antagonist, blocking both V1a and V2 vasopressin receptors. This dual action may offer therapeutic advantages in conditions where both vasoconstriction (mediated by V1a receptors) and water retention (mediated by V2 receptors) are pathogenic, such as in certain cardiovascular disorders.

In contrast, this compound's selectivity for the V2 receptor suggests a more targeted approach to inducing aquaresis—the excretion of free water without significant electrolyte loss. This selectivity may be advantageous in treating euvolemic and hypervolemic hyponatremia where the primary goal is to correct water imbalance with minimal impact on blood pressure.

It is important to note that while preclinical animal models provide valuable insights, the translation of these findings to human clinical outcomes requires further investigation. The choice between a selective V2 antagonist like this compound and a dual V1a/V2 antagonist like Conivaptan will ultimately depend on the specific clinical indication and the desired therapeutic effect. Researchers are encouraged to consider these preclinical differences when designing future studies and clinical trials.

References

Validating Mozavaptan's Binding Affinity: A Comparative Guide to Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mozavaptan's binding affinity with other vasopressin receptor antagonists, supported by experimental data from radioligand assays. Detailed methodologies for the key experiments are included to facilitate replication and validation of the findings.

Comparative Binding Affinity of Vasopressin Receptor Antagonists

The following table summarizes the binding affinities (Ki and IC50 values) of this compound and other vasopressin receptor antagonists (vaptans) for the human vasopressin V1a and V2 receptors. The data has been compiled from various sources, and it is important to note that direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

CompoundReceptorBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Selectivity (V1a/V2 Ratio)
This compound V1a-1200[1]~85-fold for V2
V2-14[1]
Tolvaptan V1a1.2-29-fold for V2
V20.041-
Lixivaptan V1a--Selective for V2
V2-1.2 (human), 2.3 (rat)
Satavaptan V1a--Highly selective for V2
V2--
Conivaptan V1a6.30[2]-Non-selective
V21.10[2]-

Experimental Protocols

Radioligand Binding Assay for Vasopressin V2 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity of compounds like this compound to the human vasopressin V2 receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the recombinant human vasopressin V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) with a specific activity of 40-60 Ci/mmol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Test Compounds: this compound and other competing ligands dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

2. Membrane Preparation:

  • Culture HEK293 cells expressing the human V2 receptor to confluency.

  • Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

3. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled Arginine Vasopressin (e.g., 1 µM).

    • Competition: 50 µL of varying concentrations of the test compound (e.g., this compound).

  • Add 50 µL of [3H]-AVP (final concentration typically at or below its Kd, e.g., 1-2 nM) to all wells.

  • Add 100 µL of the V2 receptor membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.

  • Measure the radioactivity bound to the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Vasopressin V2 Receptor Signaling Pathway

G Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds to G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Phosphorylates AQP2 Gene_transcription AQP2 Gene Transcription CREB->Gene_transcription Activates AQP2_channel AQP2 Water Channel AQP2_vesicles->AQP2_channel Translocation to Apical Membrane Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: The signaling cascade initiated by Arginine Vasopressin binding to the V2 receptor.

Experimental Workflow for Radioligand Binding Assay

G Competitive Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay add_radioligand Add Radioligand ([3H]-AVP) setup_assay->add_radioligand add_membranes Add V2R Membranes add_radioligand->add_membranes incubate Incubate (e.g., 60 min at 30°C) add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Specific Binding, IC50, Ki) count->analyze end End analyze->end

Caption: A stepwise workflow for determining the binding affinity of a test compound.

References

Comparative Cross-Reactivity Profile of Mozavaptan with Vasopressin and Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Mozavaptan's binding affinity with other vasopressin receptor antagonists, supported by experimental data and detailed protocols.

This compound (OPC-31260) is a non-peptide, orally active vasopressin V2 receptor antagonist. Its therapeutic potential in conditions characterized by fluid retention, such as hyponatremia and congestive heart failure, is primarily attributed to its ability to promote aquaresis—the excretion of free water without significant electrolyte loss. Understanding the cross-reactivity profile of this compound with other vasopressin receptor subtypes (V1a and V1b) and the structurally related oxytocin (B344502) receptor (OTR) is crucial for a comprehensive assessment of its selectivity and potential off-target effects. This guide provides a comparative analysis of this compound's binding affinities alongside other vaptans, detailed experimental methodologies for assessing these interactions, and a visual representation of the associated signaling pathways.

Comparative Binding Affinity of Vasopressin Receptor Antagonists

The following table summarizes the in vitro binding affinities (IC50 or Ki values) of this compound and other vasopressin receptor antagonists for the human vasopressin V1a, V1b, V2, and oxytocin receptors. It is important to note that the data has been compiled from various sources, and direct comparison may be influenced by differences in experimental conditions.

CompoundV1a ReceptorV1b ReceptorV2 ReceptorOxytocin Receptor (OTR)
This compound IC50: 1,200 nMData not availableIC50: 14 nMData not available
Tolvaptan Ki: 12.3 nMNo inhibitionKi: 0.43 nMData not available
Conivaptan High Affinity (Dual V1a/V2 antagonist)No inhibitionHigh Affinity (Tenfold higher than V1a)Data not available
Lixivaptan Data not availableData not availableHigh Affinity (Selective V2 antagonist)Data not available
Relcovaptan High Affinity (Selective V1a antagonist)Data not availableData not availableData not available

Data Interpretation: Based on the available data, this compound demonstrates a significant selectivity for the V2 receptor over the V1a receptor. Tolvaptan also shows high selectivity for the V2 receptor. Conivaptan is a dual antagonist for V1a and V2 receptors. Data on the interaction of these compounds with the V1b and oxytocin receptors is limited in the public domain.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for human vasopressin (V1a, V1b, V2) and oxytocin receptors.

Materials:

  • Cell Lines: Stably expressing the recombinant human V1a, V1b, V2, or oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand specific for the receptor of interest (e.g., [³H]-Arginine Vasopressin for vasopressin receptors, [³H]-Oxytocin for the oxytocin receptor).

  • Test Compounds: this compound and other comparator vasopressin antagonists.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Membrane Preparation: Cell pellets from the receptor-expressing cell lines.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture the receptor-expressing cells to a high density and harvest by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in homogenization buffer and lyse using a homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

    • Store the membrane preparations at -80°C until use.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A saturating concentration of the unlabeled ligand.

      • Competition: Serial dilutions of the test compound (e.g., this compound).

    • Add a fixed concentration of the radioligand to all wells.

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • If necessary, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vasopressin Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by the V1a, V1b, and V2 vasopressin receptors.

Vasopressin_Signaling cluster_V1 V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 Arginine Vasopressin (AVP) V1_Receptor V1a / V1b Receptor AVP_V1->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release stimulates Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, Glycogenolysis, ACTH Release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 AVP_V2 Arginine Vasopressin (AVP) V2_Receptor V2 Receptor AVP_V2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles phosphorylates AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Water_Reabsorption Increased Water Reabsorption AQP2_insertion->Water_Reabsorption

In Vitro Potency Showdown: A Comparative Analysis of Mozavaptan and Satavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro potency and experimental evaluation of Mozavaptan and Satavaptan, two selective vasopressin V2 receptor antagonists.

This guide provides a comprehensive comparison of the in vitro potency of this compound and Satavaptan, two prominent non-peptide antagonists of the vasopressin V2 receptor. The V2 receptor, primarily located in the renal collecting ducts, plays a crucial role in regulating water reabsorption. Its antagonists, known as vaptans, are of significant interest for their potential in treating conditions such as hyponatremia and congestive heart failure. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Potency Comparison

The following table summarizes the reported in vitro potency of this compound and Satavaptan at the vasopressin V1 and V2 receptors. It is important to note that a direct head-to-head comparative study under identical experimental conditions was not identified in the public domain. The presented data is compiled from various sources, and variations in experimental assays and conditions may influence the absolute values.

CompoundTarget ReceptorPotency MetricValue (nM)Selectivity (V1/V2)
This compound Vasopressin V2IC5014[1][2]~85-fold for V2[3]
Vasopressin V1IC501200[1][2]
Satavaptan Vasopressin V2Ki0.6 - 4.1*>100-fold for V2
Vasopressin V1Ki>100 nM

*The Ki for Satavaptan at the V2 receptor is reported as a range, reflecting values obtained from rat, bovine, and human receptor sources.

Experimental Protocols

The determination of in vitro potency for vasopressin receptor antagonists typically involves two key types of experiments: receptor binding assays to assess the affinity of the compound for the receptor, and functional assays to measure the compound's ability to block receptor-mediated signaling.

Vasopressin V2 Receptor Binding Assay

This assay quantifies the affinity of a test compound for the V2 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Perform differential centrifugation to isolate the cell membrane fraction containing the V2 receptors.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Competitive Binding Reaction:

  • In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound or Satavaptan).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled V2 receptor agonist).

3. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with cold buffer to remove any non-specifically bound radioactivity.

4. Quantification and Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the V2 receptor signaling pathway.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

2. Compound Incubation:

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound or Satavaptan) for a defined period.

  • Add a fixed concentration of a V2 receptor agonist (e.g., Arginine Vasopressin or desmopressin) to stimulate cAMP production.

3. Cell Lysis and cAMP Measurement:

  • After the stimulation period, lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide Chelate Excite), or ELISA (Enzyme-Linked Immunosorbent Assay) technologies.

4. Data Analysis:

  • Plot the measured cAMP levels against the concentration of the antagonist.

  • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams illustrate the vasopressin V2 receptor signaling pathway and a generalized workflow for in vitro potency determination.

G Vasopressin V2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Antagonist Action AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_translocation AQP2 Translocation to Apical Membrane AQP2_vesicles->AQP2_translocation Water_reabsorption Increased Water Reabsorption AQP2_translocation->Water_reabsorption Vaptan This compound or Satavaptan Vaptan->V2R Blocks AVP Binding

Caption: Vasopressin V2 receptor signaling pathway and antagonist action.

G General Workflow for In Vitro Potency Determination start Start cell_culture Cell Culture with V2 Receptor Expression start->cell_culture assay_prep Assay Preparation (Membranes or Whole Cells) cell_culture->assay_prep compound_addition Addition of Test Compound (this compound or Satavaptan) assay_prep->compound_addition ligand_or_agonist Addition of Radiolabeled Ligand (Binding Assay) or Agonist (Functional Assay) compound_addition->ligand_or_agonist incubation Incubation ligand_or_agonist->incubation measurement Measurement (Radioactivity or cAMP levels) incubation->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for in vitro potency assessment.

References

A Comparative Guide to Internal Standards for the Bioanalytical Method Validation of Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of two types of internal standards for the quantification of Mozavaptan in biological matrices: a structural analog and a stable isotope-labeled (SIL) internal standard. This comparison is supported by experimental data from a validated UPLC-MS/MS method and established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[1][2][3][4][5]

This compound is a nonpeptide vasopressin V2-receptor antagonist used in the treatment of hyponatremia. Accurate measurement of its concentration in biological samples is essential for pharmacokinetic and toxicokinetic studies. The use of an internal standard (IS) is fundamental in liquid chromatography-mass spectrometry (LC-MS) bioanalysis to correct for variability during sample preparation, chromatography, and detection.

This guide will delve into a validated UPLC-MS/MS method for this compound using carbamazepine (B1668303) as a structural analog internal standard. We will then compare its performance characteristics with the expected performance of a hypothetical, yet ideal, stable isotope-labeled internal standard for this compound.

Experimental Protocols

A simple, rapid, and validated UPLC-MS/MS method has been developed for the quantification of this compound in rat plasma.

Sample Preparation

The sample preparation involves a protein precipitation method. To 100 µL of plasma, 10 µL of the internal standard solution (carbamazepine, 1 µg/mL) is added, followed by 500 µL of acetonitrile (B52724). The mixture is vortexed and then centrifuged. The supernatant is collected and an aliquot is injected into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation is performed on an Acquity UPLC BEH™ C18 column with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) buffer and 0.1% formic acid in acetonitrile (30:70 v/v) at a flow rate of 0.3 mL/min. The total run time is typically short, enabling high throughput.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. The transitions monitored are m/z 428.16 → 119.03 for this compound and m/z 237.06 → 179.10 for carbamazepine (internal standard).

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the bioanalytical method using carbamazepine as the internal standard, alongside a projection of the expected performance for a stable isotope-labeled internal standard. SIL-IS are considered the "gold standard" in regulated bioanalysis due to their ability to closely mimic the analyte during all stages of the analytical process.

Table 1: Linearity and Sensitivity

ParameterThis compound with Carbamazepine ISThis compound with SIL-IS (Projected)
Linear Range1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995≥ 0.998
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (%) with Carbamazepine ISPrecision (%RSD) with Carbamazepine ISProjected Accuracy (%) with SIL-ISProjected Precision (%RSD) with SIL-IS
LLOQ QC1.098.5 - 102.3≤ 5.899.0 - 101.0≤ 4.0
Low QC3.097.9 - 101.5≤ 4.598.5 - 101.5≤ 3.0
Medium QC50098.2 - 101.8≤ 3.999.0 - 101.0≤ 2.5
High QC80098.8 - 102.1≤ 3.599.5 - 100.5≤ 2.0

Table 3: Recovery and Matrix Effect

ParameterThis compound with Carbamazepine ISThis compound with SIL-IS (Projected)
Mean Extraction Recovery of Analyte85.2%~85% (but more consistent)
Mean Extraction Recovery of IS88.9% (Carbamazepine)~85% (SIL-IS)
Matrix EffectMinimalNegligible

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_preparation Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation plasma Plasma Sample add_is Add Internal Standard plasma->add_is Spike protein_precip Protein Precipitation add_is->protein_precip Vortex centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection chromatography Chromatographic Separation injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection linearity Linearity & LLOQ ms_detection->linearity accuracy_precision Accuracy & Precision ms_detection->accuracy_precision recovery Recovery ms_detection->recovery matrix_effect Matrix Effect ms_detection->matrix_effect stability Stability ms_detection->stability

Caption: Experimental workflow for the bioanalytical method validation of this compound.

Comparison of Internal Standards

The choice between a structural analog and a stable isotope-labeled internal standard has significant implications for the performance and robustness of a bioanalytical method.

Structural Analog Internal Standard (e.g., Carbamazepine)

A structural analog is a compound that is chemically similar to the analyte but not identical.

  • Advantages:

    • More readily available and cost-effective compared to custom-synthesized SIL-IS.

    • Can provide acceptable method performance for many applications, as demonstrated by the validated method for this compound using carbamazepine.

  • Disadvantages:

    • Chromatographic Separation: May have different retention times than the analyte, leading to differential matrix effects.

    • Ionization Efficiency: May respond differently to matrix components that suppress or enhance ionization in the mass spectrometer.

    • Extraction Recovery: May have different extraction characteristics from the analyte.

Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).

  • Advantages:

    • Co-elution: Typically co-elutes with the analyte, ensuring that both experience the same matrix effects.

    • Similar Physicochemical Properties: Behaves nearly identically to the analyte during sample preparation, extraction, and ionization, providing the most accurate correction for variability.

    • Improved Precision and Accuracy: Generally leads to lower variability and higher accuracy, as reflected in the projected data in the tables above.

  • Disadvantages:

    • Cost and Availability: Often requires custom synthesis, which can be expensive and time-consuming.

    • Isotopic Purity: Must be of high isotopic purity to avoid cross-talk with the analyte signal.

Conclusion

The validated UPLC-MS/MS method for this compound using carbamazepine as an internal standard demonstrates good performance and is suitable for pharmacokinetic studies. However, for regulated bioanalysis where the highest level of accuracy and precision is required, the use of a stable isotope-labeled internal standard is highly recommended. A SIL-IS is expected to provide superior compensation for matrix effects and other sources of variability, leading to a more robust and reliable method. The choice of internal standard should be based on the specific requirements of the study, balancing the need for accuracy and robustness with practical considerations of cost and availability.

References

A Comparative Analysis of Mozavaptan and Fluid Restriction in Preclinical Models of Hyponatremia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of mozavaptan, a selective vasopressin V2 receptor antagonist, and fluid restriction in animal models of hyponatremia. The following sections detail the experimental protocols used to induce and treat hyponatremia, present quantitative data from relevant preclinical studies, and illustrate the underlying physiological and pharmacological mechanisms.

Experimental Protocols

The induction of hyponatremia in rodent models is a critical first step for evaluating therapeutic interventions. A common and effective method involves the administration of a vasopressin V2 receptor agonist, such as desmopressin (B549326) (dDAVP), in combination with a liquid diet or water loading to promote water retention and subsequent dilution of serum sodium.

Induction of Chronic Hyponatremia in Rats:

A frequently utilized model to induce a stable state of chronic hyponatremia involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Vasopressin Agonist Administration: Desmopressin acetate (B1210297) (dDAVP) is continuously infused subcutaneously using an implanted osmotic mini-pump. A typical infusion rate is around 0.12 to 2.4 µg/24 hours.[1]

  • Diet and Water Intake: The rats are fed a liquid diet to ensure consistent fluid and nutrient intake, which aids in the development and maintenance of hyponatremia.[1]

  • Duration: This regimen is typically maintained for a period of 4 to 14 days to establish chronic hyponatremia, with serum sodium levels reaching moderate (119-124 mmol/L) to severe (106-112 mmol/L) ranges.[2]

Therapeutic Interventions:

  • This compound Administration: In preclinical studies, this compound (or other vaptans like tolvaptan) is typically administered orally. Dosages can range from 0.25 to 10 mg/kg, administered once daily.[3]

  • Fluid Restriction: As a comparator, fluid restriction is implemented by limiting the daily intake of the liquid diet or water to a predetermined volume (e.g., less than the average daily intake of control animals). This intervention is often challenging to standardize in animal models and its efficacy can be influenced by the degree of antidiuresis.

Quantitative Data Presentation

While direct head-to-head preclinical studies comparing this compound specifically with fluid restriction are limited, the following tables summarize representative data from studies evaluating vaptans (as a class) and the expected outcomes of fluid restriction in rat models of hyponatremia. The data for vaptans are largely derived from studies on tolvaptan (B1682983), a structurally and mechanistically similar V2 receptor antagonist.

Treatment GroupBaseline Serum Sodium (mmol/L)Serum Sodium after 24h (mmol/L)Change in Serum Sodium (mmol/L)
Control (Hyponatremic) ~115 - 125No significant change-
Vaptan Treatment (e.g., Tolvaptan 1-10 mg/kg) ~115 - 125Gradual increase towards normonatremiaDose-dependent increase
Fluid Restriction ~115 - 125Modest increaseSlower and less pronounced increase compared to vaptans
Treatment GroupBaseline Urine Osmolality (mOsm/kg)Urine Osmolality after 24h (mOsm/kg)Change in Urine Osmolality (mOsm/kg)
Control (Hyponatremic) High (e.g., >500)Remains high-
Vaptan Treatment (e.g., Tolvaptan 1-10 mg/kg) High (e.g., >500)Significant decreaseDose-dependent decrease
Fluid Restriction High (e.g., >500)May remain high or decrease slightlyVariable, depends on severity of antidiuresis
Treatment Group24h Urine Volume
Control (Hyponatremic) Low
Vaptan Treatment (e.g., Tolvaptan 1-10 mg/kg) Significant, dose-dependent increase
Fluid Restriction Remains low

Mechanism of Action and Signaling Pathways

The differential efficacy of this compound and fluid restriction stems from their distinct mechanisms of action on water homeostasis.

This compound's Mechanism of Action:

This compound is a selective antagonist of the vasopressin V2 receptor, which is primarily located in the principal cells of the renal collecting ducts.[4] By competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor, this compound inhibits the downstream signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. This results in decreased water reabsorption from the tubular fluid back into the bloodstream, leading to a solute-free water excretion known as aquaresis. The net effect is an increase in serum sodium concentration due to the removal of excess water.

mozavaptan_mechanism cluster_blood Blood cluster_cell Collecting Duct Principal Cell cluster_lumen Tubular Lumen AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds This compound This compound This compound->V2R Blocks Aquaresis Aquaresis (Water Excretion) This compound->Aquaresis Promotes AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 Channels (Apical Membrane) AQP2_vesicles->AQP2_membrane Translocation Water_reabsorption Water Reabsorption AQP2_membrane->Water_reabsorption Facilitates

Fig. 1: Signaling pathway of this compound's aquaretic effect.

Physiological Response to Fluid Restriction:

Fluid restriction aims to correct hyponatremia by reducing the intake of free water to a level below the body's capacity to excrete it. In conditions of inappropriate antidiuretic hormone secretion (SIADH), where AVP levels are elevated irrespective of plasma osmolality, the kidneys continue to reabsorb water. By limiting fluid intake, the net positive water balance is reduced, and over time, the serum sodium concentration may increase as ongoing insensible water losses and minimal necessary urine output exceed the restricted intake. The success of fluid restriction is highly dependent on the patient's ability to adhere to the restriction and the severity of the underlying renal water-retaining defect.

fluid_restriction_logic Hyponatremia Hyponatremia (Excess Body Water) Fluid_Restriction Fluid Restriction Hyponatremia->Fluid_Restriction Treatment Reduced_Water_Intake Reduced Free Water Intake Fluid_Restriction->Reduced_Water_Intake Negative_Water_Balance Net Negative Water Balance Reduced_Water_Intake->Negative_Water_Balance Leads to Water_Output Ongoing Water Output (Urine, Insensible Losses) Water_Output->Negative_Water_Balance Contributes to Increase_Serum_Na Increase in Serum Sodium Concentration Negative_Water_Balance->Increase_Serum_Na Results in

Fig. 2: Conceptual workflow of fluid restriction in hyponatremia.

Experimental Workflow for Efficacy Comparison

A typical experimental workflow to compare the efficacy of this compound and fluid restriction in a rat model of hyponatremia would be as follows:

experimental_workflow cluster_induction Phase 1: Hyponatremia Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection and Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements (Serum Na+, Urine Osmolality, etc.) Animal_Acclimation->Baseline_Measurements Hyponatremia_Induction Induce Hyponatremia (dDAVP + Liquid Diet) Baseline_Measurements->Hyponatremia_Induction Confirmation Confirm Hyponatremia Hyponatremia_Induction->Confirmation Randomization Randomize into Treatment Groups Confirmation->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Fluid Restriction Randomization->Group_B Group_C Group C: Control (Hyponatremic) Randomization->Group_C Monitoring Monitor Daily: Serum Na+, Urine Volume, Urine Osmolality, Body Weight Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Data_Analysis Statistical Analysis of Efficacy Endpoints Monitoring->Data_Analysis Conclusion Compare Efficacy and Safety Data_Analysis->Conclusion

Fig. 3: Experimental workflow for comparing treatments.

Conclusion

Based on the available preclinical and clinical evidence, this compound and other vaptans offer a more targeted and potent mechanism for correcting euvolemic and hypervolemic hyponatremia compared to fluid restriction. By directly promoting aquaresis, vaptans can achieve a more predictable and rapid increase in serum sodium concentrations. Fluid restriction, while a cornerstone of traditional management, is often limited by poor adherence and variable efficacy, particularly in cases with high levels of vasopressin activity. The data from animal models, although not always directly comparing this compound with fluid restriction, consistently demonstrate the robust aquaretic and sodium-correcting effects of vasopressin V2 receptor antagonists. These findings underscore the therapeutic potential of this compound as a more direct and reliable treatment for hyponatremia in appropriate patient populations.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the lifecycle of an investigational compound like Mozavaptan extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Core Principles of this compound Disposal

As an investigational drug, this compound requires careful handling and disposal, adhering to institutional, local, state, and federal regulations. The primary principle is to prevent its release into the environment and to mitigate any potential harm to human health.[1][2]

Safety Data Sheet (SDS) Highlights for this compound

The Safety Data Sheet for this compound (hydrochloride) provides crucial safety information:

  • Hazards: It is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3]

  • Precautions: Users should wash hands thoroughly after handling and avoid release to the environment.[3][4]

  • Disposal: The SDS directs users to dispose of the contents and container in accordance with all applicable regulations.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory or research setting. This process is designed to comply with general pharmaceutical waste guidelines and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) department.

  • Initial Assessment and Classification:

    • Contact your institution's EHS department to determine if this compound is classified as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA).

    • In the absence of a specific classification, it is best practice to treat investigational drugs as hazardous waste to ensure full compliance and mitigate risk.

  • Segregation of Waste:

    • Properly segregate this compound waste from other laboratory waste streams.

    • This includes:

      • Unused or expired this compound.

      • Contaminated materials such as personal protective equipment (PPE), empty vials, and cleaning materials.

  • Containerization and Labeling:

    • Use appropriate, designated waste containers. Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals." Non-hazardous pharmaceutical waste is often collected in blue containers.

    • Ensure containers are securely sealed to prevent leakage.

    • Label the container clearly with the contents ("this compound Waste") and the appropriate hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, secure area with limited access.

    • The storage area should be away from general laboratory traffic and incompatible materials.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated. This documentation, often referred to as a drug accountability record, should include:

      • Name of the compound (this compound).

      • Quantity of waste.

      • Date of disposal.

      • Name of the individual disposing of the waste.

    • For investigational drugs, meticulous records of disposition and destruction are often required by study sponsors and regulatory bodies.

  • Final Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste contractor approved by your institution.

    • The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.

    • Ensure that the final disposal is accompanied by a hazardous waste manifest, which documents the waste's journey to the disposal facility.

Quantitative Data for Waste Management

While specific quantitative limits for this compound disposal are not publicly available and are typically determined by local regulations and the capabilities of the disposal facility, the following table provides a template for the key quantitative data points that researchers should document as part of their waste management plan.

Data PointDescriptionExample Value (to be determined by your institution)
Waste Accumulation Time Limit The maximum amount of time hazardous waste can be stored on-site before being shipped for disposal.e.g., 90 days
Container Fill Limit The maximum fill level for the waste container to prevent spills and allow for safe handling.e.g., 90% of container capacity
Concentration of Unused Drug The concentration of any prepared this compound solutions being disposed of.e.g., 10 mg/mL in DMSO
Weight of Solid Waste The total weight of solid this compound waste and contaminated materials being disposed of.e.g., 0.5 kg

Experimental Protocol: General Procedure for Handling Investigational Drug Waste

The disposal of investigational drugs like this compound follows a strict protocol to ensure safety and compliance. The following is a generalized methodology based on standard practices for pharmaceutical waste.

Objective: To safely collect, store, and arrange for the disposal of this compound waste from a research laboratory.

Materials:

  • Appropriately labeled hazardous waste container (e.g., black container).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Waste disposal logbook or electronic record-keeping system.

  • Sealable bags for contaminated materials.

Methodology:

  • Preparation:

    • Don the appropriate PPE before handling any this compound waste.

    • Ensure the designated hazardous waste container is readily accessible in the work area.

  • Collection of Solid Waste:

    • Place all unused or expired solid this compound directly into the hazardous waste container.

    • Collect any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a sealed plastic bag and then place the bag into the hazardous waste container.

  • Collection of Liquid Waste:

    • If disposing of this compound solutions, pour the liquid waste directly into a designated liquid hazardous waste container, if separate containers are required by your institution.

    • Rinse any empty vials or containers that held this compound with a suitable solvent (as specified by your EHS department). Dispose of the rinseate as hazardous liquid waste.

    • Place the rinsed, empty containers in the solid hazardous waste container.

  • Decontamination of Work Area:

    • Thoroughly decontaminate the work surface where this compound was handled using a cleaning agent recommended by your institution's safety protocols.

    • Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.

  • Finalizing Disposal:

    • Once the waste container is full (not exceeding the fill limit), securely seal the lid.

    • Update the waste disposal log with the final details of the container's contents and the date it was sealed.

    • Move the sealed container to the designated central accumulation area for pickup by the licensed waste contractor.

    • Ensure all documentation is complete and accessible for regulatory inspection.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess Assess Waste: Consult SDS and Institutional EHS start->assess classify Classify as Hazardous Waste (Precautionary Principle) assess->classify segregate Segregate Waste Streams (Solid, Liquid, Sharps) classify->segregate containerize Containerize in Labeled, Approved Containers segregate->containerize document Document Waste Generation (Accountability Log) containerize->document store Store in Secure, Designated Area document->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup transport Transport with Manifest to Permitted Facility pickup->transport end End: Incineration and Certificate of Destruction transport->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Mozavaptan

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, researchers, scientists, and drug development professionals should adhere to the following essential safety and logistical protocols when handling Mozavaptan. This guide provides detailed procedural instructions to ensure the safe handling and disposal of this potent vasopressin V2 receptor antagonist.

This compound hydrochloride is classified as harmful if swallowed.[1][2] Therefore, stringent adherence to safety protocols is paramount to prevent accidental exposure. Engineering controls, such as adequate ventilation and the provision of accessible safety showers and eyewash stations, are fundamental to a safe working environment.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.

PPE CategoryRecommendationRationale
Hand Protection Wear protective gloves. The specific glove material should be impermeable and resistant to the product.Prevents direct skin contact with the compound.
Eye Protection Use safety goggles with side-shields.Protects eyes from dust, aerosols, and accidental splashes.[2]
Skin and Body Protection Wear impervious clothing, such as a lab coat.Provides a barrier against contamination of personal clothing.[2]
Respiratory Protection A suitable respirator should be used.Prevents inhalation of dust and aerosols, especially when handling the powdered form.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the designated handling area.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare a designated workspace and ensure it is clean and uncluttered.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.

  • In case of eye contact, immediately flush with large amounts of water and seek medical attention.

  • If skin contact occurs, rinse the affected area thoroughly with water and remove contaminated clothing.

3. Storage:

  • For short-term storage, keep this compound in a dry, dark place at 0 - 4°C.

  • For long-term storage, maintain a temperature of -20°C.

4. Disposal:

  • Dispose of contents and containers in accordance with local regulations.

  • Do not allow the substance to enter sewers or surface and ground water.

  • To dispose of unused medicine in the trash, mix it with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then discard it in the household trash.

Experimental Workflow for Safe this compound Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

A 1. Preparation - Assemble PPE - Prepare Workspace - Verify Safety Equipment B 2. Handling - Weighing and Transfer - Avoid Dust/Aerosol - No Eating/Drinking/Smoking A->B C 3. Post-Handling - Decontaminate Workspace - Remove PPE B->C D 4. Storage - Short-term: 0-4°C - Long-term: -20°C C->D Store Unused Material E 5. Disposal - Follow Local Regulations - Prevent Environmental Release C->E Dispose of Waste G End D->G E->G F Start F->A

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mozavaptan
Reactant of Route 2
Reactant of Route 2
Mozavaptan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.